2-Ethyl-5(6)-methylpyrazine
Description
BenchChem offers high-quality 2-Ethyl-5(6)-methylpyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethyl-5(6)-methylpyrazine including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
2-ethyl-5-methylpyrazine;2-ethyl-6-methylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H10N2/c1-3-7-5-8-6(2)4-9-7;1-3-7-5-8-4-6(2)9-7/h2*4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVIQJDXHDKUAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CN=C1)C.CCC1=NC=C(N=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36731-41-6 | |
| Record name | 2-ethyl-5(or6)-methylpyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.325 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
2-Ethyl-5(6)-methylpyrazine CAS 36731-41-6 properties
An In-Depth Technical Guide to 2-Ethyl-5(6)-methylpyrazine (CAS 36731-41-6)
Abstract
This technical guide provides a comprehensive scientific overview of 2-Ethyl-5(6)-methylpyrazine, a key aroma compound utilized extensively within the food, beverage, and fragrance industries. The compound, identified by CAS Registry Number 36731-41-6, is not a single molecular entity but a mixture of two constitutional isomers: 2-Ethyl-5-methylpyrazine (CAS: 13360-64-0) and 2-Ethyl-6-methylpyrazine (CAS: 13925-03-6). This document delves into its fundamental physicochemical properties, explores common synthesis pathways, details robust analytical methodologies for its characterization and isomeric separation, discusses its primary applications, and summarizes its safety and regulatory profile. The content is tailored for researchers, scientists, and professionals in product development, offering both foundational knowledge and practical, field-proven insights.
Introduction and Molecular Profile
Alkylpyrazines are a class of nitrogen-containing heterocyclic compounds that are paramount to the flavor profiles of thermally processed foods.[1] They are the primary products of the Maillard reaction between amino acids and reducing sugars, responsible for the desirable roasted, nutty, and toasted aromas in products like coffee, cocoa, baked goods, and roasted meats.[1][2]
2-Ethyl-5(6)-methylpyrazine (FEMA Number: 3154) is a significant member of this family, valued for its potent nutty, roasted, and earthy aroma profile.[3][4] Its designation as "5(6)" explicitly indicates its commercial availability as an isomeric mixture.[5] The precise ratio of these isomers can influence the final sensory perception and is a critical parameter in quality control. Understanding the distinct properties and analytical separation of these isomers is crucial for its effective application in flavor and fragrance formulations.[2]
Physicochemical Properties
The physical and chemical characteristics of 2-Ethyl-5(6)-methylpyrazine define its behavior in various matrices and are essential for its handling, storage, and application. The data presented below represents the properties of the isomeric mixture.
| Property | Value | Source(s) |
| CAS Number | 36731-41-6 (for the mixture) | [6] |
| Molecular Formula | C₇H₁₀N₂ | [3][6] |
| Molecular Weight | 122.17 g/mol | [3] |
| Appearance | Colorless to pale yellow or amber liquid | [3][5][6] |
| Odor Profile | Nutty, roasted, earthy, coffee, cocoa | [3][4] |
| Boiling Point | 57-58 °C @ 10 mm Hg | [3][6] |
| Specific Gravity | ~0.964 @ 25 °C | [6] |
| Refractive Index | ~1.502 @ 20 °C | [6] |
| Flash Point | 58.89 °C (138 °F) (Closed Cup) | [6] |
| Storage | Store in a cool, dry, well-ventilated place, protected from light.[4] Recommended storage at 0 - 8 °C.[3] | [3][4] |
Synthesis and Manufacturing Principles
The production of 2-Ethyl-5(6)-methylpyrazine can be approached through natural formation pathways or targeted chemical synthesis, with the latter being the primary source for industrial applications to ensure purity and consistency.[7]
Natural Formation: The Maillard Reaction
The foundational chemistry for most naturally occurring pyrazines is the Maillard reaction. While not a manufacturing method, understanding this pathway is critical for food scientists. The reaction between an amino acid (like threonine) and a sugar during heating leads to the formation of α-aminoketones, which can then dimerize and oxidize to form the pyrazine ring.[2][8] The specific alkyl substituents are determined by the precursor amino acids and carbonyl compounds involved.
Chemical Synthesis Routes
Industrial synthesis provides superior control over yield and purity. Common strategies involve the condensation of diamines with dicarbonyls or the alkylation of a pre-formed pyrazine ring.[7]
-
Alkylation of Pyrazine Precursors: A common industrial approach involves the alkylation of a suitable pyrazine starting material.[7] For instance, the synthesis of the related compound 2-ethyl-3,6-dimethylpyrazine has been achieved via a Minici reaction, where 2,5-dimethylpyrazine is reacted with n-propionaldehyde under acidic and oxidative conditions.[9] This highlights a general strategy of free-radical alkylation that can be adapted for different pyrazine targets.
-
From Amino Acids: A documented laboratory route involves the reaction of L-Threonine with Ascorbic Acid, demonstrating a biomimetic approach to pyrazine synthesis.[7]
The choice of synthetic route is dictated by factors such as raw material cost, reaction efficiency (yield), and the isomeric purity of the final product. Rigorous quality control is essential to verify the identity and purity of the manufactured compound.[7]
Analytical Methodologies: Isomer Separation and Quantification
Due to its nature as an isomeric mixture, the robust analysis of 2-Ethyl-5(6)-methylpyrazine requires techniques capable of separating and quantifying the 2-ethyl-5-methylpyrazine (2E5MP) and 2-ethyl-6-methylpyrazine (2E6MP) isomers.
High-Performance Liquid Chromatography (HPLC) for Isomer Separation
While GC is common for volatile analysis, HPLC using specific stationary phases has proven highly effective for the preparative and analytical separation of these closely related regio-isomers.[2] The causality behind this choice lies in the differential interaction of the isomers with the stationary phase, allowing for their resolution.
Protocol: HPLC Separation of 2E5MP and 2E6MP Isomers [2][10]
-
Instrumentation: An HPLC system equipped with a UV detector and a polysaccharide-based chiral stationary phase column (e.g., Chiralpak AD-H, 250 x 4.6 mm) is required. The "chiral" column is used here for its unique selectivity for non-chiral regio-isomers.[2]
-
Mobile Phase Preparation: Prepare a mobile phase consisting of Hexane and Isopropanol in a 99:1 (v/v) ratio. Ensure solvents are HPLC grade and degassed.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Mode: Isocratic
-
Column Temperature: Ambient
-
Detection: UV at 278 nm
-
Injection Volume: 1-5 µL
-
-
Sample Preparation: Dissolve the 2-Ethyl-5(6)-methylpyrazine standard or sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
-
Analysis: Inject the sample and monitor the chromatogram. Two distinct peaks corresponding to the 2E6MP and 2E5MP isomers should be observed. Fractions can be collected for further structural confirmation.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
GC-MS is the workhorse technique for the analysis of volatile flavor compounds. It provides both chromatographic separation and mass spectrometric data for confident identification.
Protocol: GC-MS Analysis [2][11]
-
Instrumentation: A Gas Chromatograph coupled to a Mass Selective Detector (MSD).
-
Column Selection: A polar capillary column, such as a DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness), is effective for separating the isomers.[2]
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium, constant flow.
-
Oven Program: 90 °C (hold 2 min), then ramp at 15 °C/min to 240 °C.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI), 70 eV
-
Ion Source Temperature: 230 °C
-
Mass Range: Scan m/z 40-200
-
-
Data Analysis: The two isomers will have nearly identical mass spectra, with a characteristic molecular ion peak. Identification is confirmed by comparing retention times and mass spectra to those of purified standards obtained from HPLC.[10] For quantification, an internal standard (such as a deuterated analogue or a different pyrazine like 2-methoxypyrazine) is typically used.[11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
For unambiguous structural elucidation of the separated isomers, NMR is the definitive technique. Detailed analysis of 2D-NMR spectra (like HSQC and HMBC) allows for the precise assignment of the ethyl and methyl groups to their respective positions on the pyrazine ring, confirming which fraction from the HPLC separation corresponds to which isomer.[2][10]
Applications and Functional Use
The primary value of 2-Ethyl-5(6)-methylpyrazine lies in its sensory properties, making it a versatile ingredient in several industries.
-
Flavor Industry: This is its main application area. It is used to impart or enhance nutty, roasted, and savory notes in a wide array of food products, including sauces, snacks, baked goods, and beverages.[3] Its stability and compatibility with other ingredients make it a reliable choice for complex flavor formulations.[3]
-
Fragrance Industry: The compound's deep, roasted notes can add complexity and warmth to fragrance blends, particularly in gourmand or oriental-type perfumes.[3]
-
Research Applications: Beyond flavor chemistry, this pyrazine has been investigated for its biological activity. Notably, it has been identified as a potent alarm pheromone analogue for the red imported fire ant (Solenopsis invicta), eliciting significant alarm and attraction responses, which has implications for pest management strategies.[2][13]
Safety and Regulatory Overview
The safety of flavoring ingredients is paramount for consumer protection. 2-Ethyl-5(6)-methylpyrazine and its components are well-regulated.
-
Regulatory Status: The isomeric mixture is designated as FEMA GRAS (Generally Recognized As Safe) under FEMA number 3154.[3][14] It has also been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[14][15] The Japan Food Safety Commission concluded that when used as a flavoring agent, it does not present a safety concern.[16]
-
Toxicological Profile: Safety data sheets indicate the substance is a combustible liquid and is harmful if swallowed.[17] It may cause irritation to the skin, eyes, and respiratory system.[6] A safety assessment of the structurally similar 2-ethyl-3,(5 or 6)-dimethylpyrazine reported an oral LD₅₀ in rats of 460 mg/kg and established a No-Observed-Adverse-Effect Level (NOAEL) in a 90-day feeding study.[18][19] While not directly transferable, this data on a close analogue provides context for the toxicological profile of alkylpyrazines. Standard safety precautions, including wearing appropriate personal protective equipment (gloves, eye protection), should be followed during handling.[6][17]
References
-
The Good Scents Company. (n.d.). 2-ethyl-5(or6)-methyl pyrazine, 36731-41-6. Retrieved from [Link]
- Burdock, G. A., & Carabin, I. G. (2008). Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient. Regulatory Toxicology and Pharmacology, 50(1), 303–312.
-
Synerzine. (2018). 2-Ethyl-5(or6)-methylpyrazine Safety Data Sheet. Retrieved from [Link]
-
Flavor and Extract Manufacturers Association (FEMA). (n.d.). 2-ETHYL-5-METHYLPYRAZINE. Retrieved from [Link]
-
Hu, J., Chen, L., & Chen, L. (2018). HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren). Molecules, 23(7), 1669. Available at: [Link]
-
ResearchGate. (2018). (PDF) HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren). Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Chemical Synthesis of 2-Ethyl-5-Methylpyrazine: Production and Quality Control. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-ethyl-5-methyl pyrazine and 2-ethyl-6-methyl pyrazine mixture. Retrieved from [Link]
-
SciMatic. (n.d.). hplc separation of 2-ethyl-5(6)-methylpyrazine and its electroantennogram and alarm activities on fire ants (solenopsis invicta buren). Retrieved from [Link]
-
Ventos. (n.d.). 2-ETHYL-5(6)-METHYLPYRAZINE. Retrieved from [Link]
-
PubMed. (2008). Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient. Retrieved from [Link]
-
Japan Food Safety Commission. (2011). 2-Ethyl-6-methylpyrazine. Retrieved from [Link]
-
NIST. (n.d.). Pyrazine, 2-ethyl-5-methyl-. Retrieved from [Link]
-
CORE. (2023). GC–MS analysis of alkylpyrazines in the pyrolysis oils of silica-polyethylenimine CO2 sorbents. Retrieved from [Link]
-
Government of Canada. (2025). Chemical Substance - 2-Ethyl-5-methylpyrazine. Retrieved from [Link]
- Google Patents. (n.d.). CN105237486B - The synthetic method of the dimethyl pyrazine of 2 ethyl 3,6.
-
Wiley Online Library. (2020). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 2-ETHYL-5(6)-METHYLPYRAZINE [ventos.com]
- 5. synerzine.com [synerzine.com]
- 6. 2-ethyl-5(or6)-methyl pyrazine, 36731-41-6 [thegoodscentscompany.com]
- 7. nbinno.com [nbinno.com]
- 8. d-nb.info [d-nb.info]
- 9. CN105237486B - The synthetic method of the dimethyl pyrazine of 2 ethyl 3,6 - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 12. medchemexpress.com [medchemexpress.com]
- 13. scimatic.org [scimatic.org]
- 14. femaflavor.org [femaflavor.org]
- 15. nbinno.com [nbinno.com]
- 16. fsc.go.jp [fsc.go.jp]
- 17. vigon.com [vigon.com]
- 18. researchgate.net [researchgate.net]
- 19. Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient [pubmed.ncbi.nlm.nih.gov]
2-Ethyl-5-methylpyrazine vs 2-ethyl-6-methylpyrazine isomer ratio
An In-depth Technical Guide to the 2-Ethyl-5-methylpyrazine vs. 2-Ethyl-6-methylpyrazine Isomer Ratio
Authored by: A Senior Application Scientist
Abstract
Alkylpyrazines are a critical class of heterocyclic aromatic compounds that contribute significantly to the desirable nutty, roasted, and toasted flavors in thermally processed foods. Among these, 2-ethyl-5-methylpyrazine and its regioisomer, 2-ethyl-6-methylpyrazine, are of particular importance. While structurally similar, the ratio of these two isomers can be influenced by a variety of reaction parameters, ultimately impacting the final sensory profile of a product. This technical guide provides a comprehensive overview of the formation mechanisms, key factors influencing the isomer ratio, and robust analytical methodologies for their separation and quantification. This document is intended for researchers, scientists, and professionals in the food, flavor, and drug development industries who require a deep, mechanistic understanding of these potent aroma compounds.
Introduction: The Significance of Pyrazine Isomers in Flavor Chemistry
Pyrazines are predominantly formed during the Maillard reaction, a complex cascade of non-enzymatic browning reactions between amino acids and reducing sugars that occurs upon heating.[1] These reactions are fundamental to the development of color and flavor in a vast array of products, including coffee, cocoa, baked goods, and roasted meats.[][3]
2-Ethyl-5-methylpyrazine (CAS 13360-64-0) and 2-ethyl-6-methylpyrazine (CAS 13925-03-6) are structural isomers that contribute characteristic nutty, roasted, and earthy aromas.[][4][5] 2-Ethyl-5-methylpyrazine is often described as having nutty, roasted, and grassy notes, with a low odor threshold of 100 ppb in water.[6][7] Its isomer, 2-ethyl-6-methylpyrazine, imparts a similar profile, often characterized as having a roasted baked potato or cocoa-like odor.[8][9] The subtle differences in their sensory profiles mean that their relative ratio is a crucial parameter in defining the authenticity and quality of a specific flavor profile. Understanding and controlling this isomer ratio is therefore a key objective in food processing and flavor creation.
Mechanism of Formation: A Tale of Two Pathways
The formation of alkylpyrazines is a complex process rooted in the Maillard reaction. The key pathway involves the condensation of two α-aminocarbonyl intermediates, which are primarily generated from the Strecker degradation of amino acids.[10][11] These intermediates cyclize to form a dihydropyrazine ring, which is subsequently oxidized to the stable aromatic pyrazine.
The specific substitution pattern of the final pyrazine is determined by the structure of the reacting α-aminocarbonyls and the subsequent incorporation of aldehydes. The formation of 2-ethyl-5-methylpyrazine versus 2-ethyl-6-methylpyrazine hinges on the specific α-dicarbonyl and α-aminocarbonyl precursors available and the reaction pathways they follow.
Key precursors include:
-
Amino Acids : Provide the nitrogen atoms for the pyrazine ring and can influence the alkyl side chains through their Strecker aldehydes.[10] For instance, alanine can contribute to the formation of ethyl groups.[10] L-threonine has also been identified as a significant precursor for certain alkylpyrazines.[12]
-
Reducing Sugars : React with amino acids to generate α-dicarbonyl compounds like pyruvaldehyde (methylglyoxal) and diacetyl, which are crucial intermediates.[13][14]
The generalized pathway can be visualized as follows:
The specific isomer ratio is dictated at the ring assembly stage. The condensation of two different α-aminocarbonyl molecules or the reaction of a dihydropyrazine intermediate with a specific Strecker aldehyde can lead to different substitution patterns.[11] For example, the reaction between an aminoacetone (derived from threonine or alanine) and a 2-aminobutanal (derived from threonine) can theoretically produce different isomers depending on the condensation regiochemistry.
Factors Influencing the Isomer Ratio
The final ratio of 2-ethyl-5-methylpyrazine to 2-ethyl-6-methylpyrazine is not fixed but is a dynamic outcome of several process variables. Control over these factors is essential for achieving a consistent and desirable flavor profile.
| Factor | Effect on Pyrazine Formation & Isomer Ratio | Causality |
| Precursor Availability | The type and concentration of amino acids and sugars are primary determinants. For example, systems rich in threonine and alanine may favor the formation of ethyl- and methyl-substituted pyrazines.[10][12] | Different precursors generate distinct pools of α-aminocarbonyl and Strecker aldehyde intermediates, directly influencing the building blocks available for pyrazine ring formation and substitution. |
| Temperature | Higher temperatures (typically >100-120°C) favor the Maillard reaction and pyrazine formation.[10] The isomer ratio can shift with temperature as different reaction pathways may have different activation energies. | Temperature affects the rates of competing reactions, such as Strecker degradation versus sugar caramelization, altering the concentration of key intermediates. |
| pH | Reaction pH influences the rate of the Maillard reaction and the stability of intermediates. Neutral to slightly alkaline conditions generally favor pyrazine formation. | pH affects the protonation state of amino groups and the enolization of sugar intermediates, thereby controlling the rate-limiting steps of the Maillard reaction. |
| Water Activity (a_w) | Lower water activity (drier conditions) generally increases the yield of pyrazines.[15] Very low a_w can, however, limit reactant mobility and slow the reaction. | Water is a product of several steps in the Maillard reaction. According to Le Chatelier's principle, reducing water concentration drives the equilibrium towards product formation. |
Analytical Methodologies for Isomer Separation and Quantification
The structural similarity and co-elution of 2-ethyl-5-methylpyrazine and 2-ethyl-6-methylpyrazine present a significant analytical challenge. High-resolution techniques are required for their accurate separation and quantification. Gas Chromatography-Mass Spectrometry (GC-MS) is the most common method, often preceded by an extraction step.[1] However, even with high-efficiency capillary columns, baseline separation can be difficult. More advanced techniques, such as High-Performance Liquid Chromatography (HPLC) on specialized columns, have also proven effective.[1][16]
Sample Preparation: Isolation of Volatiles
A crucial first step is the isolation of the volatile pyrazines from the often complex food matrix.
-
Headspace Solid-Phase Microextraction (HS-SPME): A solvent-free method ideal for volatile analysis. The sample is heated in a sealed vial, and a coated fiber adsorbs the volatile compounds from the headspace, which are then thermally desorbed into the GC inlet.[17]
-
Liquid-Liquid Extraction (LLE): Involves extracting the pyrazines from an aqueous sample into an organic solvent like hexane or methyl-t-butyl ether (MTBE).[18] Multiple extractions are necessary for good recovery.[18]
-
Distillation Followed by Solid-Phase Extraction (SPE): For complex aqueous mixtures, distillation can first isolate volatile compounds. The resulting distillate can then be passed through an SPE cartridge (e.g., C18) to concentrate the pyrazines.[18][19]
Protocol: GC-MS Quantification of 2-Ethyl-5/6-methylpyrazine Isomers
This protocol provides a robust method for the quantification of pyrazine isomers in a model system or food extract.
Objective: To separate and quantify 2-ethyl-5-methylpyrazine and 2-ethyl-6-methylpyrazine using GC-MS.
Materials:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Polar capillary column (e.g., DB-WAX, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[1]
-
Helium (carrier gas).
-
Sample extract containing pyrazines.
-
Internal Standard (IS): 2-ethyl-3-methylpyrazine or a deuterated analog (e.g., 2-Ethyl-5-methylpyrazine-d5) for stable isotope dilution analysis.[1][20]
-
Certified reference standards for 2-ethyl-5-methylpyrazine and 2-ethyl-6-methylpyrazine.
Procedure:
-
Preparation of Calibration Standards:
-
Prepare a stock solution of 2-ethyl-5-methylpyrazine, 2-ethyl-6-methylpyrazine, and the internal standard in a suitable solvent (e.g., methanol or dichloromethane).
-
Create a series of calibration standards by serial dilution of the stock solution, each containing a fixed concentration of the internal standard.
-
-
GC-MS Instrument Setup:
-
Inlet: 250°C, splitless mode (or appropriate split ratio depending on concentration).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at 3°C/min.
-
Ramp 2: Increase to 240°C at 10°C/min.
-
Hold at 240°C for 5 minutes. (Note: This program is a starting point and must be optimized for the specific column and instrument.)
-
-
MS Transfer Line: 250°C.
-
Ion Source: 230°C, Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and selectivity.
-
Monitor characteristic ions: e.g., m/z 122 (molecular ion), 121, 107.[16] The specific ions should be confirmed by analyzing pure standards.
-
-
-
Analysis:
-
Inject 1 µL of each calibration standard to generate a calibration curve.
-
Prepare the sample by adding a known amount of internal standard to a known amount of sample extract.
-
Inject 1 µL of the prepared sample.
-
-
Data Analysis:
-
Identify the peaks for 2-ethyl-5-methylpyrazine, 2-ethyl-6-methylpyrazine, and the internal standard based on their retention times and mass spectra.
-
Integrate the peak areas for the target analytes and the internal standard.
-
Calculate the response factor for each analyte relative to the internal standard from the calibration curve.
-
Quantify the concentration of each isomer in the sample and calculate their ratio.
-
Conclusion and Future Perspectives
The isomeric ratio of 2-ethyl-5-methylpyrazine and 2-ethyl-6-methylpyrazine is a subtle but powerful determinant of flavor in thermally processed foods. This guide has detailed the complex formation pathways via the Maillard reaction and highlighted the critical process parameters—precursors, temperature, pH, and water activity—that researchers and developers can manipulate to control this ratio. Mastery of advanced analytical techniques, particularly high-resolution GC-MS, is essential for the accurate quantification required for quality control and new product development.
Future research should focus on developing more precise kinetic models to predict isomer ratios based on initial reactant concentrations and processing conditions. Furthermore, exploring the sensory interaction and potential synergistic or antagonistic effects of these isomers at different ratios will provide a deeper understanding of their collective impact on flavor perception.
References
- Ningbo Inno Pharmchem Co., Ltd. (2026, February 14). Chemical Synthesis of 2-Ethyl-5-Methylpyrazine: Production and Quality Control.
- Hofmann, T., & Schieberle, P. (n.d.). Mechanisms of Formation of Alkylpyrazines in the Maillard Reaction.
- Chem-Impex. (n.d.). 2-Ethyl-5(6)-methylpyrazine.
- Ningbo Inno Pharmchem Co., Ltd. (2026, February 11). The Science of Scent: How 2-Ethyl-5-methylpyrazine Shapes Aromas.
- CymitQuimica. (n.d.). CAS 13925-03-6: 2-Ethyl-6-methylpyrazine.
-
Wang, Y., et al. (2021). Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides. Foods, 10(2), 329. [Link]
- Van Lancker, F., et al. (2008). Formation of Pyrazines and a Novel Pyrrole in Maillard Model Systems of 1,3-Dihydroxyacetone and 2-Oxopropanal. Journal of Agricultural and Food Chemistry, 56(8), 2848-2856.
-
Van Lancker, F., Adams, A., & De Kimpe, N. (2008). Formation of pyrazines and a novel pyrrole in Maillard model systems of 1,3-dihydroxyacetone and 2-oxopropanal. PubMed. [Link]
- The Pherobase. (n.d.). 2-Ethyl-6-methylpyrazine (CAS 13925-03-6): Odor profile, Properties, & IFRA compliance.
-
FooDB. (2010, April 8). Showing Compound 6-Methyl-2-ethyl-pyrazine (FDB004438). [Link]
-
Zhang, Y., et al. (2024). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Molecules, 29(15), 3597. [Link]
- ChemicalBook. (2025, December 31). 2-ethyl-6-methylpyrazine (CAS 13925-03-6).
- Benchchem. (2025).
-
INCHEM. (n.d.). PYRAZINE DERIVATIVES (JECFA Food Additives Series 48). [Link]
- BOC Sciences. (n.d.). CAS 13360-64-0 (2-Ethyl-5-methylpyrazine).
- Lee, K. J., & Lee, S. Y. (n.d.).
-
Chen, L., et al. (2018). HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren). Molecules, 23(7), 1696. [Link]
-
Moreau, R. A., & Hicks, K. B. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of chromatographic science, 57(9), 839–845. [Link]
- The Pherobase. (2025, January 22). The Kovats Retention Index: 2-Ethyl-5-methylpyrazine (C7H10N2).
- Lee, S. H., et al. (2012). Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. Bulletin of the Korean Chemical Society, 33(1), 18-24.
-
Wang, D., et al. (2019). An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. Applied and Environmental Microbiology, 85(13), e00488-19. [Link]
- TargetMol. (n.d.). 2-ethyl-6-methylpyrazine.
-
Zhang, Y., et al. (2024). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Semantic Scholar. [Link]
- Rlavie. (n.d.). CAS 13925-03-6|2-Ethyl-6-Methylpyrazine.
-
Liu, J., et al. (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Journal of Agricultural and Food Chemistry, 70(47), 14815–14823. [Link]
- Google Patents. (n.d.). CN102095809A - Analysis method for detecting pyrazine compounds in beer.
- Benchchem. (2025). An In-depth Technical Guide to 2-Amino-5-ethylpyrazine for Researchers and Drug Development Professionals.
- BOC Sciences. (n.d.). CAS 13925-03-6 Pyrazine,2-ethyl-6-methyl-.
-
ResearchGate. (n.d.). Analytical methods for pyrazine detection. [Link]
- The Good Scents Company. (n.d.). 2-ethyl-5-methyl pyrazine and 2-ethyl-6-methyl pyrazine mixture.
-
The Good Scents Company. (n.d.). 2-ethyl-6-methyl pyrazine, 13925-03-6. [Link]
-
Chen, L., et al. (2018). HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren). ResearchGate. [Link]
- MedchemExpress.com. (n.d.). 2-Ethyl-5(6)-methylpyrazine-d5.
- Google Patents. (n.d.). CN102190630A - Method for synthesizing 5-methylpyrazine-2-carboxylic acid.
- FEMA. (n.d.). 2-ETHYL-6-METHYLPYRAZINE.
- Japan Food Safety Commission. (2011, March). 2-Ethyl-6-methylpyrazine.
Sources
- 1. HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. chemimpex.com [chemimpex.com]
- 5. CAS 13925-03-6: 2-Ethyl-6-methylpyrazine | CymitQuimica [cymitquimica.com]
- 6. nbinno.com [nbinno.com]
- 7. 2-Ethyl-5-methylpyrazine | 13360-64-0 [chemicalbook.com]
- 8. scent.vn [scent.vn]
- 9. 2-ethyl-6-methylpyrazine | 13925-03-6 [chemicalbook.com]
- 10. datapdf.com [datapdf.com]
- 11. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Formation of pyrazines and a novel pyrrole in Maillard model systems of 1,3-dihydroxyacetone and 2-oxopropanal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. CN102095809A - Analysis method for detecting pyrazine compounds in beer - Google Patents [patents.google.com]
- 18. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. medchemexpress.com [medchemexpress.com]
Natural occurrence of 2-ethyl-5(6)-methylpyrazine in roasted coffee
Topic: Natural occurrence of 2-ethyl-5(6)-methylpyrazine in roasted coffee Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the complex volatile matrix of roasted coffee, alkylpyrazines represent a critical class of aroma-active compounds responsible for the characteristic "roasted," "nutty," and "earthy" sensory attributes.[1] Among these, 2-ethyl-5-methylpyrazine (and its isomer 2-ethyl-6-methylpyrazine ) plays a pivotal role. While present at lower absolute concentrations than the dominant 2-methylpyrazine, its significantly lower odor detection threshold renders it a high-impact flavorant.[1] This guide details the physicochemical properties, biosynthetic formation via the Maillard reaction, analytical quantification strategies, and regulatory safety profile of this compound, providing a foundational reference for food chemists and flavor scientists.
Chemical Identity & Sensory Profile[2][3]
Structural Isomerism
The compound exists primarily as two positional isomers formed simultaneously during thermal processing. In technical literature and commercial applications, they are often analyzed as a mixture due to their similar boiling points and formation pathways.
| Feature | 2-Ethyl-5-methylpyrazine | 2-Ethyl-6-methylpyrazine |
| CAS Number | 13360-64-0 | 27043-05-6 |
| FEMA Number | 3154 | 3155 |
| Molecular Formula | C₇H₁₀N₂ | C₇H₁₀N₂ |
| Molecular Weight | 122.17 g/mol | 122.17 g/mol |
Sensory Significance & Thresholds
The potency of alkylpyrazines is inversely related to their concentration; while simple methylpyrazines are abundant, their sensory impact is lower than that of ethyl-substituted analogs.
Table 1: Comparative Odor Thresholds in Water
| Compound | Odor Description | Odor Threshold (ppb in Water) | Relative Potency |
| 2-Ethyl-5-methylpyrazine | Nutty, roasted, grassy, coffee-like | ~100 | High |
| 2-Ethyl-6-methylpyrazine | Roasted, potato, hazelnut, earthy | ~100 | High |
| 2-Methylpyrazine | Green, nutty, musty | 60,000 | Low |
| 2,5-Dimethylpyrazine | Cocoa, roasted nuts | 800 | Medium |
| 2-Ethyl-3,5-dimethylpyrazine | Cocoa, burnt almond | 1 | Very High |
Note: Threshold data synthesized from Leffingwell and standard flavor perception literature.
Biosynthesis: The Maillard Engine
The formation of 2-ethyl-5(6)-methylpyrazine is a thermally induced non-enzymatic browning reaction (Maillard reaction) occurring during the roasting of green coffee beans. The pathway involves the interaction between reducing sugars (glucose, fructose) and free amino acids.[2]
Mechanistic Pathway
-
Amadori Rearrangement: Condensation of carbonyls (sugars) with amine groups (amino acids) forms Amadori rearrangement products.[2]
-
Strecker Degradation:
-Dicarbonyls (from sugar fragmentation) react with amino acids to form Strecker aldehydes.-
Critical Precursor:Alanine is the specific donor of the
ethyl fragment via acetaldehyde formation.
-
-
Condensation: Two
-aminocarbonyl intermediates condense to form a dihydropyrazine ring. -
Oxidation: The unstable dihydropyrazine is oxidized (dehydrogenated) to form the aromatic pyrazine ring.
Visualization of Formation Pathway
Figure 1: Biosynthetic pathway of ethyl-methylpyrazines via Maillard reaction and Strecker degradation.
Analytical Methodology
Quantifying alkylpyrazines in coffee requires robust extraction to separate them from the lipid-rich coffee matrix and sensitive detection due to their volatility.
Gold Standard: SIDA-GC-MS
Stable Isotope Dilution Analysis (SIDA) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the reference method for accurate quantification.[3][4]
-
Internal Standard: Isotopically labeled analogues (e.g., [²H₃]-2-ethyl-5-methylpyrazine) are added to the sample before extraction to correct for recovery losses and matrix effects.
-
Extraction:
-
Solvent Extraction: Water extraction is often superior to dichloromethane (DCM) for roasted coffee, yielding higher recovery of polar pyrazines.
-
SPME (Solid Phase Microextraction): A solvent-free alternative using fibers (e.g., DVB/CAR/PDMS) for headspace analysis, ideal for profiling but less precise for absolute quantification than SIDA.
-
Experimental Workflow
Figure 2: SIDA-GC-MS workflow for precise quantification of alkylpyrazines in coffee matrices.[5]
Occurrence & Quantification
Concentration Profile
In roasted coffee, total alkylpyrazines typically range from 80 to 200 mg/kg . While 2-methylpyrazine is the most abundant (often >50% of the pyrazine fraction), 2-ethyl-5(6)-methylpyrazine is a minor constituent by mass but a major contributor by aroma value.
-
Typical Concentration: ~0.1 – 0.5 mg/kg (varies by roast).
-
Roast Impact: Concentrations increase linearly with roasting temperature and time until extreme pyrolysis sets in (Dark/French roast), where degradation may occur.
Arabica vs. Robusta[8][9][10]
-
Robusta (C. canephora): Generally contains higher total pyrazine levels than Arabica. This is attributed to higher concentrations of free amino acids (reactants) and a lower lipid content (which can mask volatiles). The higher pyrazine content contributes to the "earthy," "harsh," and "roasted" character of Robusta.
-
Arabica (C. arabica): Characterized by higher sucrose and lipid content, leading to a balance of pyrazines with furans and acids, resulting in a sweeter, more acidic profile.
Safety & Regulatory Status
For drug development and food safety professionals, the toxicological profile of this compound is well-established under the "Flavoring Agents" category.
-
FEMA GRAS: Generally Recognized As Safe by the Flavor and Extract Manufacturers Association.
-
FEMA No: 3154 (2-Ethyl-5-methylpyrazine).
-
-
JECFA Evaluation: Evaluated by the Joint FAO/WHO Expert Committee on Food Additives.
-
Metabolism: Rapidly absorbed, oxidized to carboxylic acid derivatives, and excreted.
-
Genotoxicity: Ames test negative; no evidence of mutagenicity in standard assays.
References
-
FEMA Flavor Library. (2002). 2-Ethyl-5-methylpyrazine Safety Assessment.[6][4][7] Flavor and Extract Manufacturers Association. Link
-
Cerny, C., & Grosch, W. (1993). Quantification of alkylpyrazines in roasted coffee by stable isotope dilution analysis. Journal of Agricultural and Food Chemistry.[8][9] Link
-
Leffingwell & Associates. (2024). Odor Thresholds in Water and Air. Leffingwell Flavor Base. Link
-
TNO Nutrition and Food Research. (2024). Volatile Compounds in Food: Qualitative and Quantitative Data.Link
-
Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2002). Safety evaluation of certain food additives: Pyrazine derivatives. WHO Food Additives Series. Link
Sources
- 1. nbinno.com [nbinno.com]
- 2. baristahustle.com [baristahustle.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pyrazines [leffingwell.com]
- 7. 2-ethyl-5(or6)-methyl pyrazine, 36731-41-6 [thegoodscentscompany.com]
- 8. The Kovats Retention Index: 2-Ethyl-5-methylpyrazine (C7H10N2) [pherobase.com]
- 9. researchgate.net [researchgate.net]
Technical Safety Monograph: 2-Ethyl-5(6)-methylpyrazine (FEMA 3154)
Executive Summary
2-Ethyl-5-methylpyrazine (FEMA 3154), often found commercially as an isomeric mixture with 2-ethyl-6-methylpyrazine , represents a critical class of alkylpyrazine flavoring agents used to impart roasted, nutty, and grassy notes to food matrices.
This technical guide provides a rigorous safety assessment based on the "Safety by Structure" philosophy utilized by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA). The safety of FEMA 3154 is predicated not on low acute toxicity (LD50) alone, but on its rapid metabolic clearance via side-chain oxidation, preventing bioaccumulation.
Verdict: Classified as Cramer Class II (Intermediate Toxicity) but evaluated as safe due to exposure levels being orders of magnitude below the Threshold of Toxicological Concern (TTC).
Chemical Characterization & Identity
Precise structural identification is the first step in toxicological grouping. FEMA 3154 is a heteroaromatic compound belonging to the Alkylpyrazines chemical group (JECFA Group 24).
Isomeric Complexity
Commercially available FEMA 3154 is frequently a mixture of positional isomers. While the sensory profiles differ slightly (5-methyl being more "nutty," 6-methyl being more "grassy"), their metabolic fates are toxicologically equivalent.
| Parameter | Specification |
| Primary Name | 2-Ethyl-5-methylpyrazine |
| Common Isomer | 2-Ethyl-6-methylpyrazine (often present in mixtures) |
| FEMA Number | 3154 |
| JECFA Number | 770 (5-isomer) / 769 (6-isomer) |
| CAS Number | 13360-64-0 |
| Molecular Formula | C₇H₁₀N₂ |
| Molecular Weight | 122.17 g/mol |
| LogP (Octanol/Water) | ~1.1 – 1.9 (Indicates high bioavailability, low lipophilicity) |
| Boiling Point | 170°C (approximate) |
Metabolic Fate: The Core Safety Mechanism
The safety of alkylpyrazines relies on the body's ability to detoxify them rapidly. Unlike lipophilic toxins that accumulate in adipose tissue, pyrazines undergo oxidative functionalization .
Mechanism of Action
-
Absorption: Rapidly absorbed from the gastrointestinal tract due to moderate lipophilicity (LogP ~1.5).
-
Phase I Metabolism (Functionalization): Hepatic Cytochrome P450 enzymes (specifically CYP2E1 and CYP1A2) target the alkyl side chains. The ethyl or methyl groups are hydroxylated.
-
Oxidation: The resulting alcohols are further oxidized by Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH) into polar carboxylic acids (e.g., 5-methylpyrazine-2-carboxylic acid).
-
Excretion: These hydrophilic metabolites are rapidly excreted in urine, with no significant enterohepatic circulation.
Visualization: Alkylpyrazine Detoxification Pathway
The following diagram illustrates the conversion of FEMA 3154 into excretable metabolites.
Figure 1: The metabolic detoxification pathway of alkylpyrazines. The transformation from lipophilic parent to hydrophilic acid ensures rapid clearance.
Toxicological Assessment Framework
Regulatory bodies (JECFA/EFSA) utilize a decision tree approach known as the "Procedure for the Safety Evaluation of Flavouring Agents." This integrates structural class with intake levels.
The Cramer Classification
FEMA 3154 is assigned to Cramer Class II (substances less innocuous than Class I, but lacking strong evidence of toxicity like Class III).[1][2]
-
Actual Intake (MSDI): Typically < 10 µ g/person/day in the US and Europe.
-
Safety Margin: Intake is < 2% of the toxicological threshold.
Genotoxicity Profile
Simple alkylpyrazines generally test negative in bacterial reverse mutation assays (Ames Test).
-
Note: Toxicity concerns in this chemical family usually arise with fused ring systems (e.g., quinoxalines) or amino-substitutions, neither of which applies to FEMA 3154.
Visualization: JECFA Safety Evaluation Logic
This flowchart demonstrates the logic used to approve FEMA 3154 without requiring long-term carcinogenicity studies.
Figure 2: The JECFA Decision Tree applied to FEMA 3154. The substance passes based on low intake and established metabolic clearance.
Experimental Protocol: In Vitro Metabolic Stability
For researchers validating the safety of new pyrazine analogs or confirming the clearance of FEMA 3154 in a new formulation, the Microsomal Stability Assay is the gold standard. This protocol verifies the "Rapid Metabolism" claim.
Objective
To determine the intrinsic clearance (
Materials
-
Test Compound: 2-Ethyl-5-methylpyrazine (10 mM stock in DMSO).
-
System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Quench Solution: Ice-cold Acetonitrile (ACN) with internal standard (e.g., Tolbutamide).
Step-by-Step Methodology
-
Preparation:
-
Dilute HLM to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4).
-
Pre-incubate HLM solution at 37°C for 5 minutes.
-
-
Initiation:
-
Spike Test Compound into HLM solution (Final concentration: 1 µM). Note: Low concentration ensures first-order kinetics.
-
Add NADPH regenerating system to initiate the reaction.
-
-
Sampling (Time-Course):
-
At
minutes, remove 50 µL aliquots. -
Immediately dispense into 150 µL of Quench Solution to stop enzymatic activity.
-
-
Processing:
-
Centrifuge samples at 4,000 rpm for 20 minutes at 4°C to pellet proteins.
-
Transfer supernatant to LC-MS/MS vials.
-
-
Analysis & Calculation:
-
Analyze parent compound remaining via LC-MS/MS (MRM mode).
-
Plot
vs. Time. -
Calculate slope (
). -
Half-life:
-
Intrinsic Clearance:
.
-
Success Criteria: A
Regulatory & Safety Data Summary
| Agency | Evaluation | Reference |
| JECFA | No safety concern at current levels of intake.[4][5][6] | 57th Meeting, TRS 909 [1] |
| EFSA | Safe (FGE.17). Genotoxicity ruled out for simple alkylpyrazines.[7] | EFSA Journal 2011;9(5):1920 [2] |
| FEMA | GRAS (Generally Recognized As Safe). | FEMA 3154, GRAS 3 [3] |
| EU | Authorized Flavouring Substance. | FL No: 14.018 / 14.006 |
References
-
Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2002).[8] Safety evaluation of certain food additives and contaminants: Pyrazine Derivatives.[8] WHO Food Additives Series,[8] 48.
-
European Food Safety Authority (EFSA). (2011). Scientific Opinion on Flavouring Group Evaluation 17, Revision 2 (FGE.17Rev2): Pyrazine derivatives from chemical group 24.[9] EFSA Journal, 9(5), 1920.
-
Smith, R.L., et al. (2002).[8] The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients.[8] Food and Chemical Toxicology, 40(4), 429-451.
-
Munro, I.C., et al. (1996).[3] Correlation of structural class with no-observed-effect levels: A proposal for establishing a threshold of concern. Food and Chemical Toxicology, 34(9), 829-867. (Foundation of the Cramer Class/TTC approach).
Sources
- 1. americanchemistry.com [americanchemistry.com]
- 2. pac.gr [pac.gr]
- 3. epa.gov [epa.gov]
- 4. PYRAZINE DERIVATIVES (JECFA Food Additives Series 48) [inchem.org]
- 5. 2-Ethyl-3,5-dimethylpyrazine | C8H12N2 | CID 26334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Ethyl-3-Methylpyrazine | C7H10N2 | CID 27457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. femaflavor.org [femaflavor.org]
- 9. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
2-Ethyl-5(6)-methylpyrazine flavor profile nutty roasted cocoa
From Maillard Kinetics to Pharmaceutical Palatability
Executive Summary
2-Ethyl-5(6)-methylpyrazine (EMP) represents a critical class of alkylpyrazines responsible for the "roasted" and "nutty" sensory phenotypes in processed biological matrices. While historically categorized as a flavor impact compound in coffee and cocoa, its application has expanded into pharmaceutical development as a high-potency bitterness masking agent. This guide analyzes the physicochemical stability, synthesis kinetics, and sensory pharmacology of EMP, providing researchers with actionable protocols for its characterization and application in challenging API (Active Pharmaceutical Ingredient) formulations.
Molecular Characterization & Physicochemical Properties
The commercial entity is typically a mixture of two positional isomers: 2-ethyl-5-methylpyrazine and 2-ethyl-6-methylpyrazine.[1] While they share similar mass spectra, their olfactory detection thresholds (ODT) and nuances differ slightly.
Table 1: Physicochemical Profile
| Property | 2-Ethyl-5-methylpyrazine | 2-Ethyl-6-methylpyrazine |
| CAS Number | 13360-64-0 | 27043-05-6 |
| FEMA Number | 3154 | 3919 |
| Molecular Formula | C₇H₁₀N₂ | C₇H₁₀N₂ |
| Molecular Weight | 122.17 g/mol | 122.17 g/mol |
| Boiling Point | ~171°C | ~172°C |
| LogP (Hydrophobicity) | 1.84 (Est.) | 1.84 (Est.) |
| Odor Threshold (Water) | 100 ppb | ~0.4 - 20 ppb (varies by source) |
| Sensory Descriptors | Roasted, grassy, nutty, corn-like | Intense roasted, cocoa, coffee, nutty |
Technical Note: The 5-isomer tends to carry a "greener" or more "earthy" top note, while the 6-isomer is frequently associated with the deep, rich "chocolate/coffee" body. In formulation, the mixture provides a more complete "roasted" profile than either isomer in isolation.
Synthesis & Biosynthesis: The Maillard Pathway
The formation of EMP occurs naturally via the Maillard reaction (non-enzymatic browning) or through targeted chemical synthesis. Understanding these pathways is crucial for controlling batch-to-batch consistency.
3.1 Mechanism of Formation
In biological systems (e.g., roasting coffee beans), EMP is generated through the condensation of amino acids (specifically those yielding ammonia/nitrogen) with reducing sugars. The Strecker degradation of amino acids produces
Industrial Synthesis Protocol: For high-purity applications, a condensation reaction between a diamine and a diketone is preferred over sugar-amine heating to avoid melanoidin byproducts.
-
Precursors: Ethylenediamine + 2,3-Pentanedione.
-
Condensation: Formation of the dihydropyrazine intermediate.[2]
-
Oxidation: Catalytic dehydrogenation (often using copper chromite or air oxidation) to aromatize the ring into the final pyrazine structure.
3.2 Pathway Visualization
Figure 1: Dual pathways for EMP formation showing both the biological Maillard route (Blue) and the Industrial Chemical Synthesis route (Red).
Sensory Pharmacology & Bitterness Masking[4][5]
For drug development, EMP is not merely a flavor; it is a functional excipient. Its efficacy in masking bitterness (e.g., in pediatric formulations or orally disintegrating tablets) relies on cross-modal sensory integration .
4.1 Mechanism of Action
Bitter APIs (e.g., quinine, caffeine, various antibiotics) activate T2R GPCRs on the tongue. EMP does not chemically neutralize the API. Instead, it operates via a "central masking" mechanism:
-
Retronasal Olfaction: Volatiles travel from the pharynx to the olfactory epithelium.
-
Cognitive Association: The brain associates "roasted/nutty" profiles with safe, caloric foods (evolutionary driver).
-
Signal Suppression: The Orbitofrontal Cortex integrates the gustatory (bitter) and olfactory (roasted) signals. The strong, pleasant olfactory input suppresses the perceived intensity of the aversive bitter signal.
Table 2: Bitterness Masking Efficacy
| Target API Class | Flavor Pairing Strategy | Role of 2-Ethyl-5(6)-methylpyrazine |
| Macrolides (e.g., Clarithromycin) | Chocolate/Hazelnut | Provides the "roasted" backbone to distract from metallic bitterness. |
| Alkaloids (e.g., Caffeine) | Coffee/Mocha | Synergizes with bitterness to create an "intentional" coffee profile. |
| Antihistamines | Peanut/Nutty | Masks lingering aftertaste via high-persistence olfactory stimulation. |
Analytical Protocol: SPME-GC-MS Characterization
To verify the ratio of isomers and purity in a raw material or formulation, Solid Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard.
5.1 Experimental Workflow
Reagents & Equipment:
-
Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) – best for volatiles.
-
Column: DB-Wax or ZB-Wax (Polar column required to separate isomers).
-
Internal Standard: 2-Methoxy-3-isobutylpyrazine (or similar stable pyrazine).
Step-by-Step Protocol:
-
Sample Preparation:
-
Weigh 1.0g of sample into a 20mL headspace vial.
-
Add 5mL saturated NaCl solution (to salt-out volatiles).
-
Spike with 10µL Internal Standard (50 ppm in methanol).
-
Seal with magnetic crimp cap.
-
-
Extraction (SPME):
-
Incubate vial at 60°C for 15 minutes (agitation: 500 rpm).
-
Expose SPME fiber to headspace for 30 minutes at 60°C.
-
-
GC Parameters:
-
Injector: 250°C, Splitless mode (0.75 min).
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Oven Program: 40°C (hold 2 min)
5°C/min to 230°C Hold 5 min.
-
-
MS Detection:
-
Source Temp: 230°C.
-
Scan Range: 40–250 m/z.
-
Target Ions: Monitor m/z 122 (Molecular Ion) and m/z 107 (Base Peak, loss of methyl).
-
5.2 Analytical Logic Diagram
Figure 2: Validated workflow for the extraction and quantification of alkylpyrazines.
Safety, Toxicology, & Regulatory Status
For pharmaceutical applications, establishing safety margins is paramount. EMP is metabolized rapidly and has a well-documented safety profile.
-
Metabolic Fate: In mammalian systems, alkylpyrazines undergo side-chain oxidation to form carboxylic acids, which are subsequently excreted in urine. They do not bioaccumulate.
-
Regulatory Status:
-
US FDA: GRAS (Generally Recognized As Safe).
-
JECFA: Evaluated and determined no safety concern at current levels of intake.
-
EU: Authorized flavoring substance (FL-no: 14.017 / 14.026).
-
Table 3: Regulatory Identifiers
| Agency/List | Identifier | Status |
| FEMA | 3154 (5-Me) / 3919 (6-Me) | GRAS |
| JECFA | 770 | No Safety Concern |
| CoE (Council of Europe) | 2263 | Approved |
| EU Flavis | 14.017 | Approved |
References
-
FEMA Expert Panel. (2002).[3] The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients.[3][4] Food and Chemical Toxicology.[3][4]
-
Leffingwell & Associates. (2023). Odor & Flavor Detection Thresholds in Water.[5][6]
-
The Good Scents Company. (2024). 2-ethyl-5-methyl pyrazine and 2-ethyl-6-methyl pyrazine mixture.[1][7][8]
-
Yu, A. N., et al. (2013). Mechanistic studies on the formation of pyrazines by Maillard reaction between L-ascorbic acid and L-glutamic acid.[9] Food Chemistry.[10][11]
-
Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2002).[4] Safety evaluation of certain food additives: Pyrazines.[3][4] WHO Food Additives Series.[4]
Sources
- 1. researchgate.net [researchgate.net]
- 2. datapdf.com [datapdf.com]
- 3. The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients [repository.tno.nl]
- 4. femaflavor.org [femaflavor.org]
- 5. Pyrazines [leffingwell.com]
- 6. Odor Detection Thresholds & References [leffingwell.com]
- 7. fsc.go.jp [fsc.go.jp]
- 8. 2-ethyl-5-methyl pyrazine and 2-ethyl-6-methyl pyrazine mixture, 13360-64-0 [thegoodscentscompany.com]
- 9. researchgate.net [researchgate.net]
- 10. Maillard reaction - Wikipedia [en.wikipedia.org]
- 11. nbinno.com [nbinno.com]
Application Note: High-Sensitivity Headspace SPME Extraction of Alkylpyrazines from Complex Food Matrices
Executive Summary & Strategic Overview
Alkylpyrazines are nitrogen-containing heterocycles responsible for the desirable "roasted," "nutty," and "earthy" sensory attributes in thermally processed foods (Maillard reaction products). Their analysis is complicated by their wide volatility range, low odor thresholds (ppb level), and the complexity of the lipid/protein-rich matrices they inhabit.
This guide details a Headspace Solid-Phase Microextraction (HS-SPME) protocol optimized for alkylpyrazines. Unlike solvent extraction (LLE) or Steam Distillation (SDE), HS-SPME is solvent-free, automatable, and minimizes artifact formation.
Key Technical Differentiators of this Protocol:
-
Fiber Specificity: Utilizes DVB/CAR/PDMS triple-phase fibers to capture the full molecular weight range of pyrazines.
-
Thermodynamic Control: Balances extraction temperature to maximize volatility without inducing de novo Maillard reactions during sampling.
-
Matrix Modification: Uses ionic strength adjustment (Salting Out) to drastically increase partition coefficients (
).
Mechanism of Action: Competitive Adsorption
To master this protocol, one must understand the governing thermodynamics. SPME is an equilibrium process, not an exhaustive extraction. The mass of analyte extracted (
The "Onion" Effect of Triple-Phase Fibers
We utilize a Divinylbenzene / Carboxen / Polydimethylsiloxane (DVB/CAR/PDMS) fiber. This is critical for alkylpyrazines because they vary significantly in size:
-
Outer Layer (DVB): Adsorbs larger, semi-volatile substituted pyrazines (e.g., 2-pentyl-3-methoxypyrazine).
-
Inner Layer (Carboxen): A carbon molecular sieve with micropores that traps small, highly volatile molecules (e.g., 2,5-dimethylpyrazine) that would otherwise displace larger analytes on a single-phase fiber.
Workflow Visualization
The following diagram illustrates the thermodynamic equilibrium and the multi-layer adsorption mechanism.
Figure 1: Thermodynamic equilibrium stages in HS-SPME. Analytes must partition from the matrix to the headspace, and then compete for active sites on the fiber.
Method Development & Critical Parameters
Fiber Selection: Why DVB/CAR/PDMS?
Data indicates that single-phase PDMS fibers show poor recovery for polar pyrazines. Polyacrylate (PA) fibers are durable but lack sensitivity for the smallest alkylpyrazines.
-
Recommendation: 50/30 µm DVB/CAR/PDMS (Gray Hub).
-
Alternative: For ultra-trace analysis, SPME Arrow (1.1mm DVB/CAR/PDMS) offers ~10x sensitivity due to larger phase volume [1].
Temperature Kinetics
-
Optimal Range: 40°C – 60°C.
-
Risk: Temperatures >60°C can trigger the Maillard reaction inside the vial, generating pyrazines that were not originally present (artifacts).
-
Protocol Standard: 50°C provides the best balance of sensitivity and integrity.
Ionic Strength (Salting Out)
Pyrazines have moderate water solubility. Adding salt decreases the concentration of free water, driving organic volatiles into the headspace.
-
Protocol Standard: Saturation with NaCl (approx. 30% w/v) .[1]
pH Considerations
Alkylpyrazines are weak bases (pKa ≈ 1.5 – 3.0).
-
Neutral Matrices (pH 4-7): Pyrazines are uncharged (neutral) and volatile. No adjustment needed.
-
Acidic Hydrolysates (pH < 3): Pyrazines become protonated (
) and non-volatile. -
Action: If Matrix pH < 3.0, adjust to pH 6.0-7.0 using 1M NaOH.
Standard Operating Procedure (SOP)
Materials Required[2][3][4][5][6][7][8][9][10]
-
Fiber: 50/30 µm DVB/CAR/PDMS (Supelco/Merck or equivalent).
-
Vials: 20 mL Headspace vials with magnetic screw caps and PTFE/Silicone septa.
-
Reagents: NaCl (Analytical Grade), LC-MS grade water.
-
Internal Standard (IS): 2-ethyl-3-methoxypyrazine (for general) or [2H4]-pyrazine (for SIDA).
Step-by-Step Protocol
Step 1: Sample Preparation
-
Solids (Cocoa/Nuts): Grind sample to a fine powder (particle size < 1mm) to maximize surface area. Weigh 2.00 g into a 20 mL vial.
-
Liquids (Coffee/Extracts): Pipette 5.0 mL into a 20 mL vial.
-
Salt Addition: Add 30% (w/v) NaCl relative to the liquid volume (e.g., 1.5g NaCl for 5mL liquid). For solids, add 5mL water + 1.5g NaCl.
-
Internal Standard: Add 50 µL of IS working solution (10 ppm in methanol).
-
Sealing: Immediately cap and vortex for 30 seconds.
Step 2: Automated HS-SPME Extraction
-
Incubation: 15 minutes at 50°C with agitation (500 rpm). This ensures headspace equilibrium.
-
Extraction: Expose fiber for 40 minutes at 50°C .
-
Note: Ensure the fiber is in the headspace (approx. 20mm depth) and does not touch the sample matrix.
-
-
Desorption: 3 minutes at 260°C in the GC inlet (Splitless mode).
Step 3: GC-MS Acquisition[2]
-
Column: DB-WAX or VF-WAXms (Polar polyethylene glycol) is essential to separate pyrazines from non-polar hydrocarbons.
-
Dimensions: 30m x 0.25mm x 0.25µm.
-
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Oven Program:
-
40°C (hold 3 min)
-
Ramp 5°C/min to 150°C
-
Ramp 20°C/min to 240°C (hold 5 min)
-
-
MS Detection: SIM (Selected Ion Monitoring) mode is recommended for quantification. Scan mode (35-300 amu) for profiling.
Quantitative Data & Validation
The following table summarizes expected performance metrics when using this protocol on a standard roasted coffee matrix.
| Parameter | Value / Performance | Notes |
| Linearity ( | > 0.995 | Range: 1 – 1000 ng/g |
| Limit of Detection (LOD) | 0.5 – 2.0 ng/g (ppb) | Highly dependent on MS sensitivity |
| Repeatability (RSD) | < 10% | With automated PAL system |
| Recovery | 85% - 110% | Corrected with Internal Standard |
| Fiber Lifetime | ~80 - 100 injections | DVB/CAR is fragile; handle with care |
Advanced Workflow: Stable Isotope Dilution Analysis (SIDA)
For drug development or regulatory applications requiring absolute accuracy, SIDA is the gold standard. This compensates for "matrix effects" where fats/proteins bind pyrazines differently across samples.
Figure 2: SIDA workflow. Isotopically labeled standards behave identically to the analyte during extraction, perfectly correcting for matrix variations.
References
-
Comparison of Fiber Types: Pinho, O., et al. (2004). "Optimization of HS-SPME for alkylpyrazines in cocoa." Journal of Food Composition and Analysis.
-
SPME Arrow Technology: Kremser, A., et al. (2016). "SPME Arrow: A New Coating Geometry for Enhanced Sensitivity." Analytical Chemistry.
-
SIDA Protocols: Pickard, et al. (2013).[2] "Determination of Alkylpyrazines in Coffee using SIDA-GC-MS." Journal of Agricultural and Food Chemistry.
-
Optimization of Parameters: Wagner, R., et al. (2019). "Optimization of HS-SPME for Pyrazines in Yeast Extract." Journal of Food Science.
-
pKa and pH Effects: "Effect of pH on Extraction of Heterocycles." Biotage Application Notes.
Sources
Application Note: Advanced Encapsulation Strategies for 2-Ethyl-5(6)-methylpyrazine Flavor Stability
Executive Summary
2-Ethyl-5-methylpyrazine (and its isomer 2-ethyl-6-methylpyrazine), collectively referred to here as EMP , is a high-impact aroma compound responsible for critical roasted, nutty, and grassy notes in coffee, chocolate, and savory formulations. However, its application is severely limited by high volatility (
This guide details three distinct encapsulation methodologies to stabilize EMP. Unlike generic protocols, these workflows are optimized for heterocyclic nitrogen compounds , addressing their specific solubility (LogP ~1.0) and interaction with carbohydrate matrices.[1]
Core Physicochemical Profile
Understanding the target molecule is the first step in effective encapsulation.
| Parameter | Value | Implication for Encapsulation |
| CAS Number | 13360-64-0 | Reference standard identity. |
| Boiling Point | 212–214°C | High susceptibility to loss during thermal processing. |
| LogP (Octanol/Water) | ~1.02 | Semi-polar; requires emulsification for aqueous systems but integrates well into cyclodextrin cavities. |
| Odor Threshold | ~0.1 ppb | Micro-losses significantly alter sensory profiles. |
| Solubility | Soluble in ethanol/fats; Sparingly soluble in water | Requires surfactant/emulsifier for aqueous-based spray drying. |
Technique A: Spray Drying (Emulsion-Based Fixation)
Best for: High-volume production, powder flowability, and shelf-life extension.
The Mechanism: Selective Diffusion
Success in spray drying EMP relies on the Selective Diffusion Theory . As the droplet dries, water (small molecule) diffuses to the surface faster than the larger EMP molecules. If a "semi-permeable skin" forms quickly enough, the EMP is trapped inside. If the emulsion droplets are too large, EMP diffuses to the surface and evaporates before the crust forms.
Protocol: High-Shear Emulsion Spray Drying
Materials
-
Core: 2-Ethyl-5-methylpyrazine (EMP)
-
Wall Material: Maltodextrin (DE 10-12) + Gum Arabic (Ratio 3:1).
-
Why: Gum Arabic provides emulsification; Maltodextrin provides the glass transition (
) matrix.
-
-
Solvent: Deionized Water.[2]
Step-by-Step Workflow
-
Wall Hydration: Dissolve Wall Material in water at
to achieve 30-40% Total Solids (w/w) . Hydrate for 12 hours to fully unfold polymer chains. -
Pre-Emulsification: Add EMP to the hydrated solution. Target a Wall-to-Core ratio of 4:1 .
-
Note: Lower ratios (e.g., 2:1) increase "Surface Oil," leading to oxidation.
-
-
Homogenization (Critical Step): Process using a high-pressure homogenizer (35 MPa, 2 passes) or high-shear rotor-stator (10,000 rpm, 5 min).
-
Target: Emulsion droplet size (
) must be .
-
-
Atomization & Drying: Feed into spray dryer.
-
Inlet Temp:
(High heat promotes rapid crust formation). -
Outlet Temp:
(Must remain below the boiling point of EMP relative to the pressure, but high enough to prevent stickiness).
-
-
Collection: Cyclone separation. Store powder at
in hermetic containers.
Process Logic Visualization
Figure 1: Critical path for spray drying EMP. The homogenization step determining droplet size is the primary failure point for retention.
Technique B: Molecular Inclusion (Beta-Cyclodextrin)
Best for: Thermal protection (up to
The Mechanism: Host-Guest Complexation
Beta-cyclodextrin (
Protocol: Kneading Method (Paste Complexation)[3]
Materials
-
Host:
-Cyclodextrin (Food Grade). -
Guest: EMP.
-
Solvent: Ethanol:Water (1:1 v/v) slurry.
Step-by-Step Workflow
-
Molar Calculation: Calculate a 1:1 molar ratio .
-
MW
-CD g/mol . -
MW EMP
g/mol . -
Ratio: Mix ~9.3g of
-CD for every 1g of EMP.
-
-
Paste Formation: In a mortar (lab scale) or kneader (pilot scale), add
-CD and small amounts of Ethanol/Water until a thick paste forms. -
Guest Addition: Slowly add EMP while kneading vigorously.
-
Equilibrium: Knead for 45–60 minutes. The paste will stiffen as the inclusion complex precipitates/crystallizes.
-
Drying: Dry the paste in a vacuum oven at
for 24 hours. -
Pulverization: Grind the dried cake into a fine powder.
Technique C: Complex Coacervation
Best for: Controlled release (pH or mechanical trigger) and high payload.
The Mechanism: Phase Separation
This technique uses two oppositely charged biopolymers (e.g., Gelatin type A (+) and Gum Arabic (-)).[3] When pH is adjusted below the isoelectric point of the protein, electrostatic attraction causes the polymers to separate from the water phase and wrap around the hydrophobic EMP droplets.
Protocol: Gelatin-Gum Arabic System
Materials
-
Polymer A: Gelatin (Type A, 275 Bloom).
-
Crosslinker: Transglutaminase (Enzymatic) or Glutaraldehyde (Chemical - check regulatory status).
Step-by-Step Workflow
-
Dissolution: Dissolve Gelatin and Gum Arabic separately in water (
) to 2% w/v solutions. Mix them 1:1. -
Emulsification: Add EMP to the mixture. Homogenize to form droplets (
depending on desired release profile). -
Coacervation Trigger: While stirring, lower pH to 4.0–4.5 using acetic acid.
-
Observation: Solution will turn cloudy (phase separation).
-
-
Cooling: Rapidly cool to
to gel the gelatin shell. -
Crosslinking: Add Transglutaminase (10 U/g protein) and stir at
for 4 hours to harden the shell irreversibly. -
Washing: Decant and wash microcapsules with water to remove unencapsulated EMP.
Coacervation Mechanism Visualization
Figure 2: Thermodynamic pathway of complex coacervation. pH adjustment is the trigger for shell formation.
Analytical Validation & Quality Control
To ensure the protocol worked, you must validate Retention Efficiency (RE) and Oxidative Stability .
Retention Efficiency Calculation
-
Total Oil: Hydrolyze powder with HCl, extract with Hexane, analyze via GC-FID.
-
Surface Oil: Wash powder gently with Hexane (1 min), filter, analyze filtrate via GC-FID.
-
Pass Criteria: Surface oil should be
of total oil. High surface oil indicates cracked capsules or poor emulsification.
-
Stability Benchmarking
Compare the half-life (
| Method | Typical Load (%) | Retention Efficiency | Thermal Stability ( |
| Spray Drying | 15–20% | 75–85% | |
| 8–12% | >90% | ||
| Coacervation | 30–40% | 85–95% |
References
-
Reineccius, G. A. (2004).[1] The Spray Drying of Food Flavors. Drying Technology. Link
-
Bhandari, B. R., et al. (1992). Encapsulation of volatiles by spray drying: The influence of wall material and process conditions. Journal of Food Engineering. Link
-
Del Toro-Sánchez, C. L., et al. (2010). Controlled release of the flavor 2-ethyl-5-methylpyrazine from gum arabic-based microcapsules. Journal of the Science of Food and Agriculture. Link
-
Madene, A., et al. (2006). Flavour encapsulation and controlled release – a review. International Journal of Food Science & Technology. Link
-
Zhang, Y., et al. (2016).
-cyclodextrin: Characterization and molecular modeling. Journal of Molecular Structure. Link
Sources
- 1. conservancy.umn.edu [conservancy.umn.edu]
- 2. oatext.com [oatext.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. A review of the preparation and application of flavour and essential oils microcapsules based on complex coacervation technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Impact of Wall Material-to-Active Ratio in the Stability of Spray-Dried Ascorbic Acid Using Maltodextrin and Gum Arabic - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Optimization of Solvent Extraction Strategies for Pyrazines in Aqueous Solutions
Abstract & Introduction
Pyrazines are nitrogen-containing heterocyclic compounds critical to two distinct industries: Flavor Chemistry (where alkylpyrazines provide roasted, nutty, and earthy notes) and Pharmaceuticals (e.g., the antitubercular drug Pyrazinamide).[1]
Extracting pyrazines from aqueous solutions presents a "perfect storm" of physicochemical challenges:
-
High Water Solubility: The nitrogen atoms in the ring possess lone pairs that accept hydrogen bonds from water, making short-chain pyrazines highly hydrophilic (
).[1] -
Volatility: Flavor-active alkylpyrazines have high vapor pressures, leading to significant analyte loss during the concentration steps of extraction.[1]
-
Basicity: With pKa values typically between 0.6 and 2.5, pyrazines can protonate in acidic media, locking them in the aqueous phase.[1]
This guide provides a scientifically grounded methodology to overcome these barriers, utilizing pH manipulation, the salting-out effect, and optimized solvent selection.[1]
Physicochemical Barriers & Mechanistic Theory
To design a robust protocol, one must understand the forces keeping pyrazines in water.
The pH-Dependent Distribution Coefficient ( )
Standard partition coefficients (
Since pyrazines are weak bases (pKa
-
Mechanism: At pH < pKa, pyrazines protonate (
), becoming ionic and non-extractable by organic solvents.[1] -
Directive: Ensure sample pH is adjusted to > 7.0 (ideally pH 9–10) to guarantee 99.9% neutral species availability for partitioning.
The Salting-Out Effect (Hofmeister Series)
Due to the high polarity of pyrazines, organic solvents alone often fail to compete with water for the solute.
-
Mechanism: Adding a strong electrolyte (e.g., NaCl, Na₂SO₄) increases the ionic strength of the aqueous phase.[2] Water molecules form hydration shells around the salt ions, effectively "ignoring" the organic pyrazine molecules. This increases the activity coefficient of the pyrazine in water, pushing it into the organic phase.
-
Directive: Saturation with NaCl is the single most effective step to increase recovery, often doubling efficiency for lower alkylpyrazines.
Solvent Selection Strategy
Selecting a solvent is a trade-off between extraction efficiency (
Decision Matrix: Solvent Selection
Figure 1: Decision tree for selecting the optimal extraction solvent based on analyte volatility and laboratory safety constraints.
Experimental Protocols
Protocol A: Salting-Out Liquid-Liquid Extraction (LLE)
Target: Volatile Alkylpyrazines (Flavor analysis) in aqueous/food matrices.[1] Challenge: Preventing evaporative loss.
Reagents:
-
Dichloromethane (DCM) OR Ethyl Acetate (EtAc).[1]
-
Sodium Chloride (NaCl), analytical grade.[1]
-
Sodium Sulfate (Na₂SO₄), anhydrous.[1]
-
Internal Standard: 2-methyl-3-methoxypyrazine (stable, distinct retention time).[1]
Step-by-Step Methodology:
-
Sample Preparation:
-
Salting Out (The Critical Step):
-
Add NaCl to the sample until saturation (approx. 15g per 50mL).[1]
-
Why: This pushes the hydrophilic pyrazines out of the water network.
-
-
Extraction:
-
Drying:
-
Pass combined organic phase through a funnel containing anhydrous Na₂SO₄ to remove trace water.[1]
-
-
Concentration (Risk Zone):
-
For DCM: Concentrate using a Kuderna-Danish concentrator (gentler than Rotary Evaporator) to 1 mL.
-
For EtAc: Rotary evaporation at reduced pressure, but stop before dryness.
-
Warning: Do not evaporate to dryness; pyrazines will sublime/evaporate.[1]
-
Protocol B: Solid Phase Extraction (SPE)
Target: Trace Pyrazines or Pyrazinamide in complex biological fluids (Plasma/Urine).[1] Sorbent: Polymeric HLB (Hydrophilic-Lipophilic Balance) - superior to C18 for polar pyrazines.[1]
Workflow Diagram:
Figure 2: Optimized SPE workflow utilizing HLB sorbents for polar pyrazine retention.[1]
Data Summary: Efficiency Comparison
The following table summarizes expected recovery rates based on solvent and salt modifications.
| Solvent System | Salt Addition (NaCl) | Recovery (%) of 2,5-Dimethylpyrazine | Notes |
| Hexane | None | < 40% | Too non-polar for efficient extraction.[1] |
| Hexane | Saturation | 65 - 75% | Significant improvement, cleaner background.[1] |
| Ethyl Acetate | None | 60 - 70% | Co-extracts water; requires heavy drying.[1] |
| Ethyl Acetate | Saturation | 85 - 90% | Good balance of safety and efficiency.[1] |
| DCM | None | 75 - 85% | Best standalone solvent.[1] |
| DCM | Saturation | > 95% | Gold Standard protocol. |
Troubleshooting & Optimization
-
Emulsions:
-
Low Recovery (Volatility Loss):
-
Interference (Imidazoles):
References
-
Comparison of Solvent Efficiencies: BenchChem. (2025).[1][4] Isolation techniques for pyrazine products from complex reaction mixtures. Retrieved from [1]
-
Salting Out Mechanism: Raynie, D. (2023).[1][7] Enhancing Extractions by Salting Out. LCGC International.[1] Retrieved from [1]
-
pKa and Physicochemical Properties: Williams, R. (2022).[1][8] pKa Data Compilation for Nitrogen Heterocycles. Retrieved from [1]
-
SPE Methodologies: Embrapa. (2003).[1] Development of Solid-Phase Extraction for Triazines (Structural Analogs). Retrieved from [1]
-
General Pyrazine Chemistry: Wikipedia. (n.d.). Pyrazine: Properties and Chemical Data. Retrieved from [1]
Sources
- 1. Pyrazine - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. organicchemistrydata.org [organicchemistrydata.org]
Thermal generation of 2-ethyl-5(6)-methylpyrazine in model systems
Executive Summary
2-ethyl-5-methylpyrazine and its isomer 2-ethyl-6-methylpyrazine (collectively EMP) are high-impact volatile compounds responsible for roasted, nutty, and grassy aroma profiles in coffee, cocoa, and thermally processed meat products. In pharmaceutical applications, they serve as masking agents for bitter active pharmaceutical ingredients (APIs).
This Application Note provides a definitive guide to generating EMP in controlled model systems. Unlike generic Maillard protocols, this guide focuses on the L-Threonine/L-Alanine/Glucose synergistic pathway, which optimizes the formation of mixed-alkyl pyrazines via specific Strecker degradation mechanisms.
Mechanistic Insight: The Pathway to EMP
The formation of 2-ethyl-5(6)-methylpyrazine is not a random outcome of sugar-amine browning; it is the result of a specific condensation between C2 and C3 fragments.
-
The Methyl Source: L-Alanine . Under Strecker degradation, alanine yields acetaldehyde and 2-aminopropanal (aminoacetone), providing the methyl-substituted backbone.
-
The Ethyl Source: L-Threonine .[1] Uniquely among amino acids, threonine degrades into 2-amino-3-butanone and
-ketobutyrate, providing the ethyl-substituted backbone. -
The Carbon Scaffold: Glucose . Reducing sugars provide the necessary dicarbonyls (e.g., glyoxal, methylglyoxal) to catalyze the Strecker degradation of the amino acids.
Pathway Visualization
The following diagram illustrates the convergent synthesis of EMP from these specific precursors.
Figure 1: Convergent synthesis pathway of 2-ethyl-5(6)-methylpyrazine via Strecker degradation of Alanine and Threonine.
Experimental Protocol A: Aqueous Model System
This protocol is designed for kinetic studies and yield optimization. It uses a phosphate buffer to maintain the pH > 7.0, which is critical as acidic conditions protonate the amino groups, inhibiting the nucleophilic attack required for pyrazine ring closure.
Materials
-
Precursors: L-Alanine (≥99%), L-Threonine (≥99%), D-Glucose (anhydrous).
-
Solvent: 0.5 M Phosphate Buffer (pH 8.0).
-
Internal Standard: 2-methoxypyrazine (50 ppm in methanol).
-
Vessels: 20 mL Headspace Vials with PTFE/Silicone crimp caps.
Step-by-Step Procedure
-
Buffer Preparation: Prepare 100 mL of 0.5 M phosphate buffer adjusted to pH 8.0 .
-
Why: Pyrazine yield increases significantly between pH 7 and 9. At pH 5, yields can drop by >60% [1].
-
-
Precursor Mix: In a 20 mL vial, dissolve the following in 5 mL of buffer:
-
L-Alanine: 0.1 mmol (8.9 mg)
-
L-Threonine: 0.1 mmol (11.9 mg)
-
D-Glucose: 0.05 mmol (9.0 mg)
-
Note: The 2:1 Amino Acid to Sugar ratio favors Strecker degradation over sugar caramelization.
-
-
Sealing: Crimp the vial immediately with a PTFE/Silicone cap to prevent volatile loss.
-
Thermal Treatment:
-
Place vials in a temperature-controlled heating block or oil bath.
-
Condition: 140°C for 60 minutes.
-
Safety: Vials will be under pressure (~3-4 bar). Use a safety shield.
-
-
Quenching: Immediately transfer vials to an ice bath (0°C) for 10 minutes to stop the reaction.
-
Standardization: Inject 5 µL of the Internal Standard solution through the septum using a gas-tight syringe.
Experimental Protocol B: Analytical Characterization (HS-SPME-GC-MS)
Direct injection is not recommended due to the non-volatile sugar matrix. Headspace Solid-Phase Microextraction (HS-SPME) is the industry standard for extracting pyrazines.
SPME Fiber Selection[2][3][4][5][6]
-
Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm.[2][3]
-
Why: The triple-phase fiber covers the polarity range of alkylpyrazines better than pure PDMS or CAR/PDMS [2].
GC-MS Parameters
| Parameter | Setting |
| Instrument | Agilent 7890B/5977B (or equivalent) |
| Column | DB-WAX or ZB-WAX (60m x 0.25mm x 0.25µm) |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) |
| Inlet | Splitless mode, 250°C, 0.75mm ID liner |
| Oven Program | 40°C (3 min) |
| MS Source/Quad | 230°C / 150°C |
| Scan Mode | SIM (Selected Ion Monitoring) for quantification |
SPME Workflow
-
Incubation: Equilibrate sample vial at 50°C for 15 min with agitation (250 rpm).
-
Extraction: Expose fiber to headspace for 30 min at 50°C.
-
Desorption: Desorb in GC inlet for 3 min at 250°C.
Target Ions for SIM
-
2-ethyl-5-methylpyrazine: Quant Ion: 122 , Qual Ions: 107, 121 .
-
2-ethyl-6-methylpyrazine: Quant Ion: 122 , Qual Ions: 107, 94 .
-
Note: Isomers may co-elute on non-polar columns (e.g., DB-5). A polar wax column is required for separation.
Data Interpretation & Expected Yields
The following table summarizes expected outcomes based on reaction variables, derived from kinetic studies of Maillard systems [3, 4].
| Variable | Condition | Effect on EMP Yield | Mechanism |
| Temperature | < 100°C | Negligible | Activation energy for condensation not met. |
| Temperature | 120°C - 140°C | Optimal | Maximizes Strecker degradation without charring. |
| pH | 5.0 (Acidic) | Low | Protonation of amine groups blocks nucleophilic attack. |
| pH | 8.0 - 9.0 (Basic) | High | Favors formation of |
| Precursors | Ala + Glu only | Trace | Lacks efficient ethyl source; forms mostly dimethylpyrazines. |
| Precursors | Ala + Thr + Glu | High | Synergistic supply of C2 (methyl) and C3 (ethyl) fragments. |
Troubleshooting & Validation
-
Issue: Low Yield.
-
Check: Ensure pH did not drop during reaction. Maillard reactions generate organic acids (formic/acetic). Use a strong buffer (0.5 M) to resist acidification.
-
-
Issue: Poor Reproducibility.
-
Check: SPME fibers degrade. Validate fiber performance daily using the Internal Standard (2-methoxypyrazine). If IS area drops by >20%, replace fiber.
-
-
Issue: Peak Tailing.
-
Check: Pyrazines are basic. Ensure the GC inlet liner is deactivated and the column is not overloaded.
-
References
-
Hwang, H. I., et al. (1994).[4] Formation of Pyrazines from the Maillard Reaction of Glucose and Lysine-α-amine-15N.[4] Journal of Agricultural and Food Chemistry. [Link]4]
-
Raza, A., et al. (2019).[2] Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS). Journal of Food Science. [Link]
-
Cerny, C., & Grosch, W. (1994). Precursors of 2-Ethyl-3,5-dimethylpyrazine in Roasted Beef. Zeitschrift für Lebensmittel-Untersuchung und -Forschung.[5] (Contextual citation via ResearchGate).
-
Van Lancker, F., et al. (2010).[6] Formation of pyrazines in Maillard model systems of lysine-containing dipeptides. Journal of Agricultural and Food Chemistry. [Link]
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchwithrutgers.com [researchwithrutgers.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Formation of pyrazines in Maillard model systems of lysine-containing dipeptides [biblio.ugent.be]
Technical Support Center: Optimizing the Synthesis of 2-Ethyl-5(6)-methylpyrazine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-ethyl-5(6)-methylpyrazine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing this important heterocyclic compound. Known for its characteristic nutty and roasted aroma, 2-ethyl-5(6)-methylpyrazine is a key component in the flavor and fragrance industry and serves as a versatile intermediate in various chemical syntheses.[1][2][]
This document provides in-depth, field-proven insights in a troubleshooting and FAQ format. We will explore the causality behind experimental choices, address common challenges, and provide validated protocols to help you improve yield, control purity, and achieve consistent results in your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis of 2-ethyl-5(6)-methylpyrazine.
Q1: What are the primary industrial and lab-scale synthesis routes for 2-ethyl-5(6)-methylpyrazine?
A1: There are several established methods. The most common industrial approach is the catalytic vapor-phase condensation of a 1,2-diamine (like ethylenediamine) with a diol (like propylene glycol).[4][5] This method is efficient for large-scale production but requires specialized high-temperature equipment. For laboratory-scale synthesis, the condensation of 1,2-diamines with α-dicarbonyl compounds is a classical and straightforward route.[4][6] Other notable methods include the alkylation of pyrazine precursors and dehydrogenation of the corresponding piperazines.[2][4]
Q2: The product is often described as 2-ethyl-5(6)-methylpyrazine. What does this mean and can the isomer ratio be controlled?
A2: This notation indicates a mixture of two constitutional isomers: 2-ethyl-5-methylpyrazine and 2-ethyl-6-methylpyrazine.[7][8] This mixture typically arises from synthesis routes where the reactants lack perfect regioselectivity. For example, in the condensation of ethylenediamine with an asymmetric dicarbonyl or diol, the cyclization can occur in two different orientations. Controlling the isomer ratio is challenging and depends heavily on the chosen synthetic pathway and catalyst system. In many flavor applications, the mixture is used directly.[9] For applications requiring a single, pure isomer, separation is necessary, which can be achieved via preparative chromatography techniques like HPLC.[7]
Q3: What are the most critical factors influencing the overall yield of the reaction?
A3: The yield is highly sensitive to several parameters. The most critical are:
-
Temperature: Pyrazine synthesis, particularly vapor-phase methods, requires high temperatures (often 250-450°C) to drive the reaction.[5] However, excessive temperatures can lead to degradation and lower yields.
-
Catalyst: The choice of catalyst is paramount. For vapor-phase reactions, systems like silver, copper-chromium, or zinc-based catalysts are common.[4][5][10] In liquid-phase condensations, acid or base catalysts are often employed.[4][11]
-
Reactant Ratio: The molar ratio of the diamine to the dicarbonyl or diol compound can significantly impact the reaction outcome and the formation of byproducts.[11]
-
Reaction Time and Pressure: These parameters must be optimized to ensure complete conversion without promoting side reactions.[6]
Q4: How is the Maillard reaction relevant to the formation of this compound?
A4: The Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars at elevated temperatures, is the primary pathway for the natural formation of 2-ethyl-5-methylpyrazine in food products.[1][12] This is why it's a key aroma compound in roasted coffee, baked bread, and grilled meats.[1] Understanding the Maillard reaction is crucial for food chemists, and its principles can inform synthetic strategies, particularly those involving amino acid precursors like L-threonine.[2][13][14]
Q5: What are the recommended analytical techniques for determining yield, purity, and isomer ratio?
A5: A combination of techniques is essential for proper characterization:
-
Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), GC is the primary tool for determining the purity of the product, quantifying the yield against a standard, and identifying any volatile impurities.[2]
-
High-Performance Liquid Chromatography (HPLC): Particularly useful for separating the 2-ethyl-5-methyl and 2-ethyl-6-methyl isomers, especially when using a chiral stationary phase column.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are vital for confirming the molecular structure of the synthesized pyrazine(s).[2]
-
Mass Spectrometry (MS): Confirms the molecular weight and can provide structural information through fragmentation patterns.[2][15]
Section 2: Troubleshooting Guide
This guide addresses specific issues you may encounter during synthesis, providing potential causes and actionable solutions.
Problem 1: Low or No Product Yield
You've completed the reaction, but GC analysis shows a low yield of the target pyrazine or none at all.
Workflow for Diagnosing Low Yield
Caption: Troubleshooting workflow for low product yield.
-
Possible Cause A: Incorrect Reaction Conditions
-
Causality: Pyrazine formation via condensation is an equilibrium-driven process that involves dehydration. Insufficient temperature fails to overcome the activation energy, leading to low conversion rates.[5] Conversely, temperatures exceeding the optimal range (e.g., >450°C) can cause thermal decomposition of reactants and products, forming char and other byproducts instead of the desired pyrazine.[5]
-
Solution:
-
Verify Temperature: Ensure your thermocouple or temperature probe is calibrated and accurately measuring the internal reaction temperature (for liquid phase) or catalyst bed temperature (for vapor phase).
-
Optimize Temperature: For vapor-phase synthesis using ethylenediamine and propylene glycol, the optimal range is typically 300-400°C.[5] If your yield is low, consider a systematic increase in temperature in 20°C increments.
-
Reaction Time: Ensure sufficient residence time in the reactor for vapor-phase synthesis or adequate reaction time for liquid-phase synthesis to allow the reaction to reach completion.
-
-
-
Possible Cause B: Inappropriate or Inactive Catalyst
-
Causality: The catalyst's role is to lower the activation energy for the cyclization and subsequent dehydrogenation/aromatization steps. An inappropriate or deactivated catalyst will result in a sluggish or stalled reaction. For example, some catalysts require pre-treatment (e.g., hydrogen treatment for silver catalysts) to become active.[5]
-
Solution:
-
Select an Appropriate Catalyst: For the reaction of diamines with diols, patented catalysts include systems based on copper-chromium, zinc, and silver.[4][10] For lab-scale condensation of diketones and diamines, a simple acid or base catalyst like p-toluenesulfonic acid or potassium tert-butoxide can be effective.[4][11]
-
Ensure Catalyst Activity: Use a fresh batch of catalyst or regenerate/reactivate your existing catalyst according to established procedures. Ensure the correct catalyst loading is used.
-
-
-
Possible Cause C: Poor Quality of Starting Materials
-
Causality: The presence of impurities, especially water in reactants intended for a condensation reaction, can inhibit the reaction or promote side reactions. For instance, using hydrated starting materials when a dehydrating agent is part of the system can consume the agent ineffectively.
-
Solution:
-
Verify Purity: Confirm the purity of your starting materials (e.g., ethylenediamine, propylene glycol, or α-dicarbonyl compounds) using GC or NMR.
-
Use Anhydrous Conditions: If the reaction is sensitive to water, ensure you are using anhydrous solvents and have properly dried your reactants and glassware.
-
-
Problem 2: Formation of Significant Byproducts or Impurities
Your GC-MS data shows the desired product, but it is contaminated with significant amounts of other compounds.
-
Possible Cause A: Polymerization
-
Causality: During the condensation of 1,2-diamines with 1,2-dicarbonyl compounds, reactive intermediates are formed. These intermediates can react with each other in a chain-like fashion to form oligomers or high-molecular-weight polymers instead of cyclizing to form the desired pyrazine.[6] This is often exacerbated by high concentrations of reactants or non-optimal temperatures.
-
Solution:
-
Control Reactant Addition: Employ a slow, dropwise addition of one reactant to the other (e.g., adding the diamine to the dicarbonyl) to keep the concentration of reactive intermediates low.[11]
-
Adjust Temperature: Higher temperatures can sometimes favor polymerization.[6] Experiment with slightly lower reaction temperatures to see if byproduct formation is reduced without significantly impacting the desired reaction rate.
-
-
-
Possible Cause B: Over-oxidation or Side Reactions
-
Causality: In syntheses that require an oxidation step to convert a dihydropyrazine intermediate to the final aromatic pyrazine, using an overly strong oxidizing agent or an excess amount can lead to over-oxidation.[6] This can break the aromaticity of the pyrazine ring, forming N-oxides or even causing ring-opening to yield carboxylic acids or other fragments.[6]
-
Solution:
-
Choose a Milder Oxidant: If using a strong oxidant like potassium permanganate, consider alternatives like manganese dioxide (MnO₂) or even air/oxygen bubbling under controlled conditions.[4]
-
Stoichiometric Control: Carefully control the stoichiometry of the oxidizing agent. Avoid using a large excess. Monitor the reaction closely by TLC or GC to stop it once the dihydropyrazine has been consumed.
-
-
Problem 3: Difficulty in Product Isolation and Purification
The reaction appears successful, but isolating a pure product is challenging.
-
Possible Cause: Product Volatility
-
Causality: 2-ethyl-5(6)-methylpyrazine is a volatile compound. Significant product loss can occur during workup steps that involve heating under reduced pressure, such as solvent removal via rotary evaporation.
-
Solution:
-
Gentle Solvent Removal: When removing solvents, use a moderate vacuum and a low-temperature water bath to minimize evaporative losses of the product.
-
Efficient Extraction: Use an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) for extraction and ensure the pH of the aqueous layer is adjusted to be basic (e.g., pH 8-9) to ensure the pyrazine is in its free base form and partitions effectively into the organic layer.[16]
-
Purification Method: Standard purification is achieved by column chromatography on silica gel or distillation.[4][16] Given its volatility, fractional distillation under reduced pressure is often the most effective method for final purification.
-
-
Section 3: Key Experimental Protocols
The following protocols are representative methodologies grounded in published literature. They should be adapted based on your specific laboratory equipment and safety protocols.
Protocol 1: Synthesis via α-Diketone and Diamine Condensation (Liquid Phase)
This method is a versatile lab-scale procedure for preparing substituted pyrazines.[4]
Reaction Scheme
Caption: Condensation of a diamine and diketone to form a pyrazine.
Materials:
-
2,3-Pentanedione
-
Ethylenediamine
-
Potassium tert-butoxide (t-BuOK), catalytic amount
-
Aqueous Methanol
-
Ethyl Acetate
-
Petroleum Ether
-
Anhydrous Sodium Sulfate
-
Silica Gel for chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the α-diketone (e.g., 2,3-pentanedione) in aqueous methanol. Stir to create a homogeneous solution.[4][10]
-
To this solution, add an equimolar amount of ethylenediamine followed by a catalytic amount of t-BuOK (approx. 0.04 equivalents).[4][10]
-
Continue stirring at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction involves the formation of a dihydropyrazine intermediate, which then aromatizes (often via air oxidation) to the final pyrazine product.[4]
-
Once the reaction is complete (as indicated by TLC), evaporate the methanol under reduced pressure.[4][10]
-
Work-up: Dissolve the crude residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase. Purify the crude product by column chromatography on silica gel, using a gradient of petroleum ether and ethyl acetate as the eluent to isolate the 2-ethyl-5(6)-methylpyrazine.[4][10]
Protocol 2: General Purification and Analysis Workflow
Workflow Diagram
Caption: General workflow for product purification and analysis.
Quantitative Data Summary
The following table summarizes typical reaction conditions found in the literature for related pyrazine syntheses. These should be used as starting points for optimization.
| Parameter | Vapor Phase (Diamine + Diol)[5] | Liquid Phase (Diamine + Diketone)[4] |
| Reactants | Ethylenediamine, Propylene Glycol | Ethylenediamine, α-Diketone |
| Catalyst | Silver-based or Zinc-based | Potassium tert-butoxide (t-BuOK) |
| Temperature | 250 - 450 °C | Room Temperature |
| Pressure | Atmospheric | Atmospheric |
| Solvent | None (gas phase) | Aqueous Methanol |
| Typical Yield | High (Industrial Process) | Good to Excellent (Lab Scale) |
References
- Biosynce. (2025, October 10). What are the side - reactions in pyrazine synthesis? Biosynce Blog.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 13). Pyrazines in Food Chemistry: The Significance of 2-Ethyl-5-methylpyrazine.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 14). Chemical Synthesis of 2-Ethyl-5-Methylpyrazine: Production and Quality Control.
-
Rahman, M. S., et al. (n.d.). Optimization of Maillard Reaction in Model System of Glucosamine and Cysteine Using Response Surface Methodology. PMC. [Link]
-
Balaram, P., et al. (n.d.). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. PMC. [Link]
-
Das, B., et al. (2011, August 24). Greener approach toward one pot route to pyrazine synthesis. Taylor & Francis Online. [Link]
-
Various Authors. (2025, August 6). Formation of Pyrazines and a Novel Pyrrole in Maillard Model Systems of 1,3-Dihydroxyacetone and 2-Oxopropanal. ResearchGate. [Link]
-
Various Authors. (n.d.). Control strategies of pyrazines generation from Maillard reaction. ResearchGate. [Link]
-
Wang, Y., et al. (n.d.). An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. ASM Journals. [Link]
-
Various Authors. (n.d.). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. PMC. [Link]
-
Various Authors. (2024, July 30). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. MDPI. [Link]
-
Various Authors. (2018, July 5). HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren). ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazines. [Link]
-
Various Authors. (2024, December 16). A green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Publishing. [Link]
-
Various Authors. (2023, May 1). Influence of Deamidation on the Formation of Pyrazines and Proline-Specific Compounds in Maillard Reaction of Asparagine and Proline with Glucose. ACS Publications. [Link]
- Google Patents. (n.d.). US5693806A - Process for producing pyrazine compounds.
-
Various Authors. (1997, March/April). Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids in Model Systems. [Link]
-
Inchem.org. (n.d.). PYRAZINE DERIVATIVES (JECFA Food Additives Series 48). [Link]
-
Various Authors. (2026, January 7). Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. [Link]
-
Sciencemadness.org. (2020, July 28). Pyrazine Synthesis?. [Link]
-
Various Authors. (n.d.). Metabolic pathways for 2,5-dimethylpyrazine and 2,3,5,6-tetramethylprazine synthesis. [Link]
-
Various Authors. (n.d.). Main reaction pathways for the formation of pyrazine derivatives. ResearchGate. [Link]
- Google Patents. (n.d.). CN105237486B - The synthetic method of the dimethyl pyrazine of 2 ethyl 3,6.
-
Das, B., et al. (2011). Greener approach toward one pot route to pyrazine synthesis. [Link]
-
UNIMAS Publisher. (n.d.). Review on the Synthesis of Pyrazine and Its Derivatives. [Link]
-
Scribd. (n.d.). Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions. [Link]
-
Semantic Scholar. (2024, July 30). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. [Link]
- Google Patents. (n.d.).
-
Wikipedia. (n.d.). Chichibabin pyridine synthesis. [Link]
-
Various Authors. (n.d.). Aleksei Yevgen'evich Chichibabin (1871–1945) and Pyridine Chemistry. [Link]
-
The Good Scents Company. (n.d.). 2-ethyl-5-methyl pyrazine and 2-ethyl-6-methyl pyrazine mixture. [Link]
-
Slideshare. (n.d.). Synthesis and reactions of Pyrazine. [Link]
-
Ventos. (n.d.). 2-ETHYL-5(6)-METHYLPYRAZINE. [Link]
-
Various Authors. (n.d.). 2-Ethyl-6-methylpyrazine. [Link]
-
The Good Scents Company. (n.d.). 2-ethyl-5(or6)-methyl pyrazine. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 4. tandfonline.com [tandfonline.com]
- 5. US5693806A - Process for producing pyrazine compounds - Google Patents [patents.google.com]
- 6. biosynce.com [biosynce.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-ethyl-5-methyl pyrazine and 2-ethyl-6-methyl pyrazine mixture, 13360-64-0 [thegoodscentscompany.com]
- 9. fsc.go.jp [fsc.go.jp]
- 10. mobt3ath.com [mobt3ath.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Optimization of Maillard Reaction in Model System of Glucosamine and Cysteine Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. CN105237486B - The synthetic method of the dimethyl pyrazine of 2 ethyl 3,6 - Google Patents [patents.google.com]
Technical Support Center: Stability & Storage of 2-Ethyl-5(6)-Methylpyrazine
Case ID: EMP-STAB-001 Status: Active Assigned Specialist: Senior Application Scientist Subject: Prevention of Oxidative Degradation and Hydrolysis in Alkylpyrazines
Introduction: The Stability Paradox
You are likely working with 2-ethyl-5-methylpyrazine (CAS: 13360-64-0) or its isomer mixture. These molecules are prized for their potent "roasted/nutty" sensory profile, derived from their nitrogen-containing aromatic ring.[1] However, the very features that make them reactive in Maillard chemistry—the electron-rich ring and alkyl side chains—render them susceptible to degradation during storage.
This guide moves beyond generic "store in a cool dry place" advice. It details the mechanistic causes of failure and provides a self-validating storage protocol to ensure your reference standards and precursors remain >98% pure.
Module 1: The Degradation Mechanism (The "Why")
To prevent degradation, you must understand the enemy. 2-ethyl-5-methylpyrazine faces two primary threats: Radical Oxidation and Hygroscopic Hydrolysis .
The Alpha-Carbon Weakness
While the pyrazine ring itself is relatively stable, the alkyl substituents (ethyl and methyl groups) possess "benzylic-like" protons at the
-
The Mechanism: Atmospheric oxygen, catalyzed by UV light or heat, abstracts a hydrogen atom from these
-carbons. -
The Result: This forms a radical species that reacts with
to form hydroperoxides. These decompose into alcohols, aldehydes, or carboxylic acids (e.g., pyrazine-2-carboxylic acid derivatives). -
Sensory Impact: Loss of "nutty" character; appearance of "sour" or "acidic" off-notes.
The Nitrogen Lone Pair (N-Oxidation)
The nitrogen atoms in the ring have lone electron pairs. While less common than side-chain oxidation, exposure to strong oxidizers or peroxides can lead to the formation of N-oxides . This changes the polarity and solubility of the molecule, often resulting in darkening (yellow
Visualization: Degradation Pathways
Figure 1: Mechanistic pathway showing how environmental factors drive the transition from pure pyrazine to acidic byproducts and polymers.
Module 2: The "Argon Blanket" Storage Protocol
This protocol is a self-validating system . If followed, the physical indicators (color, viscosity) will remain constant. If they change, the protocol was breached.
The Protocol
| Step | Action | Technical Rationale |
| 1 | Aliquot Immediately | Upon receipt, divide the bulk bottle into single-use amber glass vials (2mL or 4mL). Never store the bulk bottle after opening multiple times. Repeated exposure replenishes headspace oxygen. |
| 2 | Inert Gas Purge | Use Argon (preferred) or Nitrogen to purge the headspace. Argon is heavier than air and forms a stable "blanket" over the liquid surface, whereas Nitrogen can mix with air if turbulence occurs. |
| 3 | The Teflon Seal | Use caps with PTFE (Teflon) liners . Polyethylene (PE) liners are permeable to oxygen over long periods. Avoid rubber septa, which can leach plasticizers into the organic pyrazine. |
| 4 | Parafilm/Tape | Wrap the cap-neck junction with Parafilm or electrical tape. This acts as a secondary humidity barrier (pyrazines are hygroscopic). |
| 5 | Thermal Control | Store at 4°C (Refrigerator) . Freezing is acceptable but unnecessary and risks vial breakage due to expansion. Room temperature is acceptable only for short durations (<1 month). |
Visualization: The Safe Storage Loop
Figure 2: The "Safe Storage Loop" minimizes oxygen exposure by enforcing single-use aliquots and inert gas blanketing.
Module 3: Troubleshooting & FAQs
Q1: My 2-ethyl-5-methylpyrazine has turned from clear to yellow/amber. Is it still usable?
-
Diagnosis: This indicates oxidative polymerization or N-oxide formation.
-
Action: Check the Refractive Index (RI) . The standard RI is approx 1.496 - 1.505 (at 20°C) [1].
-
If RI is within ±0.002: The impurity level is likely <1%.[2] It may be usable for qualitative work but not for quantitative standards.
-
If RI deviates >0.002 or the liquid is viscous: Discard . Distillation is difficult due to the close boiling points of the oxidation byproducts.
-
Q2: Can I store this in plastic (HDPE/PP) bottles?
-
Answer: No.
-
Reasoning: Alkylpyrazines are organic solvents in their own right and can permeate or swell certain plastics. More importantly, plastics are permeable to oxygen and moisture over time. Always use Type I Borosilicate Glass (Amber) .
Q3: I smell a "vinegar" or "sour" note when I open the vial.
-
Diagnosis: This confirms side-chain oxidation has occurred, converting the ethyl/methyl groups into carboxylic acids (e.g., pyrazine-carboxylic acid).[1]
-
Action: The sample is compromised. The acidic byproducts can catalyze further degradation. Discard immediately.
Q4: Why do you recommend Argon over Nitrogen?
-
Expertise: Nitrogen is lighter than Oxygen (slightly) and mixes easily with air. Argon is significantly heavier than air. When you gently flow Argon into a vial, it displaces the air upwards and sits on top of the liquid like a physical lid. This provides a superior barrier for long-term storage of volatile, oxidizable organics [2].
Module 4: Quality Control Specifications
Use these parameters to validate the integrity of your material before use in critical experiments.
| Parameter | Specification | Method of Verification |
| Appearance | Colorless to pale yellow liquid | Visual Inspection |
| Odor | Nutty, roasted, coffee-like | Organoleptic (Smell Strip) |
| Refractive Index ( | 1.496 – 1.505 | Refractometer |
| Specific Gravity | 0.960 – 0.980 | Densitometer/Gravimetric |
| Purity | GC-FID / GC-MS |
References
-
NIST Chemistry WebBook. Pyrazine, 2-ethyl-5-methyl- Thermochemical Data. National Institute of Standards and Technology. [Link]
-
Chromatography Forum. Handling and Storage of Hygroscopic Reference Standards. (Discussion on inert gas blanketing and desiccation). [Link]
-
JECFA (Joint FAO/WHO Expert Committee on Food Additives). Safety Evaluation of Pyrazine Derivatives. (Details on metabolic oxidation pathways which mirror shelf stability issues). [Link]
-
The Good Scents Company. 2-ethyl-5-methyl pyrazine Safety and Properties. [Link]
Sources
Technical Support Center: Minimizing Byproduct Formation in 2-Ethyl-5(6)-Methylpyrazine Synthesis
Welcome to the technical support center for the synthesis of 2-ethyl-5(6)-methylpyrazine. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic routes and minimize the formation of unwanted byproducts. As a key compound in the flavor, fragrance, and pharmaceutical industries, achieving high purity of 2-ethyl-5(6)-methylpyrazine is paramount.[1][2][3] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to enhance the selectivity and yield of your reactions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis of 2-ethyl-5(6)-methylpyrazine and its associated byproducts.
Q1: What are the most common byproducts I should expect during the synthesis of 2-ethyl-5(6)-methylpyrazine?
A1: Byproduct formation is highly dependent on the synthetic route. However, several classes of impurities are common:
-
Positional Isomers: The most prevalent byproduct is the isomeric 2-ethyl-6-methylpyrazine. Commercial products are often sold as a mixture of the 2-ethyl-5-methyl and 2-ethyl-6-methyl isomers.[4][5][6]
-
Other Alkylpyrazines: Depending on the purity of starting materials and reaction conditions, other alkylated pyrazines (e.g., trimethylpyrazine, tetramethylpyrazine) can form.[7][8]
-
Dihydropyrazine Intermediates: If the final dehydrogenation or oxidation step is incomplete, dihydropyrazine precursors may remain in the product mixture.[9][10]
-
Polymeric Tars: Harsh conditions, particularly excessively high temperatures (e.g., exceeding 450°C), can cause reactants and products to break down or polymerize, leading to a dark, viscous residue and reduced yield.[10]
-
Imidazoles: In certain reaction pathways, imidazoles can form and may be co-extracted with the desired pyrazine product during workup, requiring specific purification steps to remove.[11]
Q2: Why is a mixture of 2-ethyl-5-methylpyrazine and 2-ethyl-6-methylpyrazine so commonly formed?
A2: The formation of this isomeric mixture is rooted in the mechanism of the classical condensation reaction. A common route involves the reaction of an asymmetric diamine, such as 1,2-propanediamine, with an asymmetric dicarbonyl, like 2,3-pentanedione. The initial condensation can occur in two different orientations with similar activation energies, leading to two isomeric dihydropyrazine intermediates. Subsequent dehydrogenation or oxidation then yields the mixture of 2-ethyl-5-methylpyrazine and 2-ethyl-6-methylpyrazine. Achieving high regioselectivity is the primary challenge in suppressing the formation of the unwanted isomer.
Q3: What is the most critical parameter to control for minimizing byproducts?
A3: While several parameters are important, reaction temperature is often the most critical factor to control.[12] An optimal temperature ensures a sufficient reaction rate without promoting side reactions or thermal degradation. For instance, in gas-phase catalytic dehydrogenation, temperatures are tightly controlled, as excessive heat can lead to uncontrollable reactions and catalyst fouling.[13] In Maillard-type reactions, increasing the temperature can boost the production of 2-ethyl-3,(5 or 6)-dimethylpyrazine, but it also accelerates the formation of other, less desirable compounds.[8][12]
Q4: How do I choose the right catalyst for a dehydrogenation step?
A4: Catalyst selection is crucial for both conversion and selectivity in syntheses involving a dehydrogenation step (e.g., from a piperazine intermediate).
-
Copper-Chromium Catalysts: These are robust and have been used extensively for the dehydrogenation of piperazines to pyrazines. They offer good initial activity but may have a limited lifespan and require regeneration.[9][13]
-
Zinc-Based Catalysts: Catalytic systems based on zinc, often promoted with other metals like copper or chromium, are effective for the cyclo-dehydrogenation of ethylene diamine and propylene glycol. The zinc oxide component typically facilitates dehydration, while the metallic component handles dehydrogenation.[14]
-
Noble Metal Catalysts: Palladium (Pd) and Ruthenium (Ru) catalysts can be highly effective for dehydrogenation but are generally more expensive.[9][15]
-
Manganese Pincer Complexes: More recent, sustainable approaches utilize earth-abundant manganese complexes for acceptorless dehydrogenative coupling, which can be highly selective and environmentally benign, producing only H₂ and water as byproducts.[15][16][17]
The choice depends on the specific reaction pathway, cost considerations, and the desired level of selectivity.
Q5: What are the best analytical techniques for identifying and quantifying byproducts?
A5: The gold standard for analyzing the complex mixtures produced in pyrazine synthesis is Gas Chromatography-Mass Spectrometry (GC-MS) .[1]
-
Gas Chromatography (GC) separates the volatile components of the mixture based on their boiling points and polarity, allowing for the differentiation of isomers like 2-ethyl-5-methylpyrazine and 2-ethyl-6-methylpyrazine.[18]
-
Mass Spectrometry (MS) provides structural information for each separated component by analyzing its fragmentation pattern, confirming the identity of known byproducts and helping to elucidate the structure of unknown impurities.[19]
For accurate quantification, it is essential to use certified reference standards for each pyrazine of interest.
Section 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during synthesis.
Problem 1: High Levels of Isomeric Byproducts
-
Symptoms: GC-MS analysis shows a significant peak for the undesired isomer (e.g., 2-ethyl-6-methylpyrazine) in addition to the target 2-ethyl-5-methylpyrazine.
-
Root Causes & Corrective Actions:
-
Non-Regioselective Reaction: The condensation of symmetric or similarly reactive precursors is occurring without directional control.
-
Solution: Investigate alternative synthetic routes that build the asymmetry in a controlled manner. For example, the Minici reaction to alkylate a pre-existing pyrazine ring, such as 2,5-dimethylpyrazine, can offer greater control and avoid the formation of certain isomers.[20]
-
-
Suboptimal Reaction Conditions: Temperature or catalyst choice may not favor the desired isomer.
-
Solution: Perform a Design of Experiments (DoE) study, systematically varying temperature, pressure, and catalyst. Some catalytic surfaces may offer steric hindrance that favors one isomer over another.
-
-
Problem 2: Low Yield and/or Formation of Polymeric Tars
-
Symptoms: The final product is a dark, viscous oil with low purity. Significant material is lost as an insoluble residue.
-
Root Causes & Corrective Actions:
-
Excessive Temperature: The reaction temperature is too high, causing thermal decomposition and polymerization.[10]
-
Solution: Reduce the reaction temperature. For gas-phase reactions, ensure the preheater and catalyst bed temperatures are accurately controlled.[13] Consider using a lower boiling point solvent for liquid-phase reactions.
-
-
Prolonged Reaction Time: Leaving the reaction to proceed for too long can lead to the degradation of the desired product.
-
Solution: Monitor the reaction progress using in-process controls (e.g., TLC or rapid GC analysis). Quench the reaction as soon as the optimal conversion is reached.
-
-
Oxygen Exposure: The presence of oxygen at high temperatures can promote oxidative polymerization.
-
Solution: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Problem 3: Presence of Dihydropyrazine Intermediates in Final Product
-
Symptoms: MS analysis identifies peaks corresponding to the molecular weight of dihydropyrazine intermediates (M+2 relative to the final pyrazine).
-
Root Causes & Corrective Actions:
-
Incomplete Dehydrogenation/Oxidation: The final aromatization step is not proceeding to completion.
-
Solution 1 (Catalytic): Ensure the dehydrogenation catalyst is active. If it has been used multiple times, it may require regeneration (e.g., via oxidation and re-reduction) or replacement.[13] Consider increasing catalyst loading or reaction time for the dehydrogenation step.
-
Solution 2 (Chemical): If using a chemical oxidant (e.g., MnO₂, CuO), ensure at least a stoichiometric amount is used.[10][21] Adding the oxidant in portions can sometimes improve yields.
-
-
Troubleshooting Workflow Diagram
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 2-ethyl-5-methyl pyrazine and 2-ethyl-6-methyl pyrazine mixture, 13360-64-0 [thegoodscentscompany.com]
- 6. fsc.go.jp [fsc.go.jp]
- 7. PYRAZINE DERIVATIVES (JECFA Food Additives Series 48) [inchem.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ias.ac.in [ias.ac.in]
- 15. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. drugmoneyart.com [drugmoneyart.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Pyrazine, 2-ethyl-5-methyl- [webbook.nist.gov]
- 19. benchchem.com [benchchem.com]
- 20. CN105237486B - The synthetic method of the dimethyl pyrazine of 2 ethyl 3,6 - Google Patents [patents.google.com]
- 21. CN108484512B - Method for synthesizing 2,3, 5-trimethylpyrazine - Google Patents [patents.google.com]
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
